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  • Product: 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol
  • CAS: 2091637-56-6

Core Science & Biosynthesis

Foundational

6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol: A Privileged Scaffold for Targeted Kinase, PDE, and PARP Inhibition

Executive Summary In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is a cornerstone of rational drug design[1]. 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol (often existing in its tautomeric form, 6-(cyclohexyl(ethyl)amino)pyridazin-3(2H)-one) represents a highly versatile and structurally optimized building block.

Characterized by a nitrogen-rich heterocyclic core and a bulky, lipophilic tertiary amine appendage, this compound is strategically employed in the development of targeted therapeutics. Historically, the pyridazinone nucleus has been the engine behind potent phosphodiesterase (PDE) inhibitors (such as zardaverine and bemoradan)[2],[3]. More recently, it has emerged as a critical pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, specifically targeting PARP-1 and the mono-ART PARP7, which are vital in oncology and tumor microenvironment modulation[4],[5],[6].

This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and in vitro validation protocols for utilizing 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol in advanced drug discovery workflows.

Structural & Physicochemical Profiling

The pharmacological utility of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol is driven by two distinct structural domains: the tautomeric core and the lipophilic tail[7].

The Tautomeric Core: Pyridazin-3-ol ⇌ Pyridazin-3(2H)-one

In aqueous environments and within protein binding pockets, the compound predominantly adopts the pyridazin-3(2H)-one (lactam) tautomer[8]. This keto-enol tautomerism is not merely a structural curiosity; it is the fundamental basis of target engagement. The lactam form presents a contiguous hydrogen-bond donor (N-H) and acceptor (C=O) motif. This bidentate system perfectly mimics the pyrimidine ring of cAMP (in PDE4 inhibition)[3] and the nicotinamide amide group of NAD+ (in PARP inhibition)[9].

The Lipophilic Tail: Cyclohexyl(ethyl)amino Group

The substitution at the 6-position features a cyclohexyl ring and an ethyl group attached to a central nitrogen.

  • Causality in Design: Why use an ethyl group rather than a simple methyl or a secondary amine? The ethyl group restricts the conformational flexibility of the cyclohexyl ring. By locking the bulky cyclohexyl moiety into a specific spatial orientation, the entropic penalty upon binding is drastically reduced. This allows the tail to efficiently occupy deep, hydrophobic pockets in the target enzyme's catalytic cleft[6].

Physicochemical Data Summary
PropertyValuePharmacological Significance
Molecular Weight 221.30 g/mol Highly fragment-like; allows for further functionalization while remaining within Lipinski's Rule of 5.
LogP (est.) ~2.8 - 3.2Excellent balance of aqueous solubility and lipid membrane permeability.
H-Bond Donors 1 (Lactam form)Crucial for anchoring to hinge regions of target kinases or PARP enzymes[5].
H-Bond Acceptors 2Facilitates secondary dipole interactions within the active site.
Topological PSA ~45 ŲHighly favorable for cellular penetration and potential blood-brain barrier (BBB) crossing.

Mechanistic Grounding: Target Engagement Logic

When derivatives of this scaffold enter an active site, the binding is synergistic. The pyridazinone core acts as the anchor, while the cyclohexyl(ethyl)amino group acts as the affinity driver.

BindingModel A Pyridazin-3(2H)-one Core (H-Bond Donor/Acceptor) C Target Active Site (e.g., PARP7 / PDE4) A->C Anchors via bidentate H-bonds B 6-Position Substitution (Cyclohexyl-ethyl-amino) D Catalytic Cleft (Hydrophobic Pocket) B->D Fills lipophilic void E Enzyme Inhibition (Therapeutic Efficacy) C->E Blocks substrate binding D->E Synergistic affinity

Caption: Pharmacophore model illustrating the dual-action binding mechanism of the pyridazinone scaffold.

Synthetic Methodology

The synthesis of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol requires precise control over nucleophilic substitution to avoid di-substitution and ensure the integrity of the heterocyclic core[10].

Step-by-Step Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: Dissolve 3,6-dichloropyridazine (1.0 eq) and N-ethylcyclohexanamine (1.1 eq) in anhydrous 1,4-dioxane.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0°C.

  • Reaction: Heat the mixture to reflux (100°C) for 12 hours under an inert argon atmosphere.

  • Causality of Choices: 1,4-dioxane is selected over DMF because DMF can degrade at high temperatures to release dimethylamine, which would compete as a nucleophile. DIPEA is utilized instead of Triethylamine; its extreme steric bulk prevents it from acting as a competing nucleophile, ensuring it solely acts as an HCl scavenger to drive the reaction forward.

Step 2: Acidic Hydrolysis to the Lactam

  • Reagents: Isolate the intermediate (6-chloro-N-cyclohexyl-N-ethylpyridazin-3-amine) and dissolve it in Glacial Acetic Acid.

  • Catalyst: Add Sodium Acetate (NaOAc) (3.0 eq).

  • Reaction: Reflux at 120°C for 24 hours.

  • Causality of Choices: Acidic hydrolysis via an acetoxy intermediate is strictly preferred over basic hydrolysis (e.g., NaOH/H2O). Strong bases can cause hydrolytic cleavage of the newly formed tertiary amine bond or lead to ring-opening degradation of the pyridazine core[10]. Acetic acid ensures a clean conversion to the desired pyridazin-3-ol.

SyntheticWorkflow SM 3,6-Dichloropyridazine (Starting Material) SNAr SNAr Reaction + N-ethylcyclohexanamine, DIPEA (110°C, 12h) SM->SNAr INT 6-Chloro-N-cyclohexyl-N-ethylpyridazin-3-amine (Intermediate) SNAr->INT HYD Acidic Hydrolysis + Glacial AcOH, NaOAc (Reflux, 24h) INT->HYD QC1 QC: LC-MS & 1H-NMR Verify mono-substitution INT->QC1 PROD 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol (Final Product) HYD->PROD QC2 QC: HPLC (>95% Purity) Verify tautomeric purity PROD->QC2

Caption: Step-by-step synthetic workflow and quality control checkpoints for the target compound.

In Vitro Assay Protocol: Target Engagement Validation

To validate the biological efficacy of derivatives built from this scaffold, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for PARP7 and PDE4 binding[3],[6].

TR-FRET Binding Assay Protocol
  • Preparation: Prepare a 384-well low-volume microplate. Dispense 5 µL of the target enzyme (e.g., Recombinant PARP7) in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Compound Addition: Add 100 nL of the pyridazinone derivative (in 100% DMSO) using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Probe Addition: Add 5 µL of a tracer solution containing a biotinylated NAD+ analog and Europium-cryptate labeled anti-GST antibody alongside Streptavidin-XL665.

  • Incubation: Incubate in the dark at room temperature for 60 minutes to allow equilibrium binding.

  • Reading: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using an excitation wavelength of 337 nm and dual emission wavelengths of 620 nm and 665 nm.

Self-Validating System & Causality
  • Why TR-FRET? Standard biochemical assays (like ELISA or standard fluorescence) are highly susceptible to compound auto-fluorescence. Because pyridazinone derivatives are nitrogen-rich heterocycles, they often exhibit intrinsic fluorescence. The time-resolved nature of TR-FRET introduces a microsecond delay before reading, allowing short-lived background fluorescence to decay, ensuring the signal is exclusively from target binding.

  • Quality Control (Z'-factor): The assay is self-validating through the mandatory calculation of the Z'-factor for every plate. The protocol requires a DMSO-only control (0% inhibition) and a reference inhibitor control (e.g., RBN-2397 for PARP7, 100% inhibition)[6]. A Z' > 0.6 mathematically guarantees that the assay window is robust enough to distinguish true binding from assay noise.

References

  • Heteroaryl compounds for the treatment of cancer.Google Patents (WO2024033454A1).
  • PYRIDAZINONES AS PARP7 INHIBITORS.European Patent Office (EP 3788040 B1).
  • Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. Available at:[Link]

  • Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Medicinal Chemistry. Available at:[Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (PMC). Available at:[Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Pyridinone and pyridazinone derivatives as inhibitors of poly(adp-ribose)polymerase (parp).Google Patents (EP2029551B1).
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry (Bentham Science). Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Novel Pyridazinone-Based PARP7/HDACs Dual Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Sources

Exploratory

Advanced Synthesis Pathways for Novel Pyridazin-3-one Derivatives: A Technical Guide

Executive Summary The pyridazine nucleus—specifically the pyridazin-3-one scaffold—has emerged as a privileged structure in modern medicinal chemistry and materials science. Its unique electronic distribution and hydroge...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine nucleus—specifically the pyridazin-3-one scaffold—has emerged as a privileged structure in modern medicinal chemistry and materials science. Its unique electronic distribution and hydrogen-bonding capabilities make it an ideal bio-isosteric replacement for more toxic or metabolically unstable pharmacophores. As a Senior Application Scientist, I have designed this technical guide to move beyond theoretical chemistry, providing researchers with field-proven, mechanistically grounded, and self-validating protocols for synthesizing and functionalizing novel pyridazin-3-one derivatives.

The Pharmacological Rationale: Scaffold Versatility

Before committing resources to a synthetic campaign, it is critical to understand the biological target landscape. The pyridazin-3-one moiety is highly versatile:

  • Cardiovascular Agents: By acting as a bio-isosteric alternative to the phthalazine ring of hydralazine, substituted pyridazin-3-ones exhibit profound vasorelaxant activities via the up-regulation of endothelial nitric oxide synthase (eNOS)[1].

  • Neurotherapeutics: Tricyclic pyridazinone-based molecules have been developed as highly potent and selective ligands for the 5-HT6 receptor, achieving binding affinities ( Ki​ ) in the low nanomolar range[2].

  • Green Polymer Feedstocks: Beyond pharmaceuticals, the Friedel-Crafts acylation of biomass-derived guaiacol and succinic anhydride yields pyridazin-3-one monomers (e.g., GSPZ) used to construct high-performance, flame-retardant epoxy resins[3].

Retrosynthetic Architecture & Pathway Design

The most robust and scalable method for constructing the pyridazin-3-one core is the condensation of a γ -ketoacid with a hydrazine derivative. In my experience, utilizing a one-pot multistep cascade minimizes intermediate loss and maximizes atom economy.

Synthetic_Workflow A Acetophenones + Glyoxylic Acid B Intermediate γ-ketoacid (Condensation) A->B Heat / Acid Catalyst C Hydrazine Hydrate (Cyclization) B->C Nucleophilic Attack D 4,5-Dihydropyridazin-3(2H)-one Core Scaffold C->D Dehydration (-H2O) E Ethyl Chloroacetate (N-Alkylation) D->E K2CO3 / Acetone F Novel Substituted Derivatives E->F Reflux

Caption: Logical workflow for the synthesis and functionalization of pyridazin-3-ones.

Mechanistic Causality in Core Assembly

The Condensation Phase

The reaction initiates with the attack of a p-substituted acetophenone on glyoxylic acid to form a γ -ketoacid. Causality of Solvent Choice: If the starting acetophenone is a liquid, the reaction can be conducted as a solvent-free fusion melt, which drastically increases reactant collision frequency and drives the equilibrium forward[4]. However, for solid acetophenones, glacial acetic acid must be used. The acetic acid acts not merely as a solvent, but as a crucial proton donor that activates the glyoxylic carbonyl carbon for nucleophilic attack[4].

The Cyclization Phase

Following the formation of the γ -ketoacid, hydrazine hydrate is introduced. The α -nitrogen of hydrazine attacks the highly electrophilic ketone carbonyl, forming a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the terminal basic nitrogen onto the carboxylic acid carbon, followed by the elimination of water, seals the 6-membered diazine ring[1],[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must not proceed to subsequent steps without confirming the diagnostic checkpoints.

Protocol 1: One-Pot Synthesis of 6-(4-Substituted-phenyl)-4,5-dihydropyridazin-3(2H)-ones

Step-by-Step Methodology:

  • Reagent Assembly: Combine the p-substituted acetophenone (10 mmol) and glyoxylic acid monohydrate (10 mmol) in a round-bottom flask. If the acetophenone is solid, add 5 mL of glacial acetic acid[4].

  • Condensation: Stir the mixture vigorously in an oil bath at 100 °C for 2 hours.

    • Self-Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the high- Rf​ acetophenone spot and the emergence of a highly polar, UV-active baseline spot confirms γ -ketoacid formation.

  • Cyclization: Cool the reaction vessel to 50 °C. Add hydrazine hydrate (15 mmol, 80% aqueous solution) dropwise.

    • Causality Note: Dropwise addition is mandatory. Hydrazine cyclization is highly exothermic; bulk addition can cause localized boiling, leading to the formation of uncyclized linear hydrazone polymers.

  • Reflux: Elevate the temperature and reflux for 4 hours.

  • Isolation: Pour the hot mixture over 100 g of crushed ice. The thermal shock forces the rapid crystallization of the crude product. Filter under vacuum, wash with cold distilled water, and recrystallize from absolute ethanol.

    • Self-Validation Checkpoint 2: FTIR analysis of the dried crystals must show a strong lactam C=O stretch at ~1650–1681 cm⁻¹ and an N−H stretch at ~3250–3468 cm⁻¹. The absence of a broad carboxylic O−H stretch confirms complete cyclization[4].

Protocol 2: Regioselective N-Alkylation via Ethyl Chloroacetate

Functionalizing the N2 position allows for the tethering of diverse pharmacophores (e.g., thiosemicarbazides or triazoles)[1]. Step-by-Step Methodology:

  • Deprotonation: Dissolve the synthesized pyridazin-3-one (5 mmol) in 15 mL of anhydrous acetone. Add anhydrous potassium carbonate ( K2​CO3​ , 15 mmol).

    • Causality Note: K2​CO3​ is basic enough to deprotonate the N2−H ( pKa​ ~ 10) without degrading the lactam ring. Acetone is chosen because, as a polar aprotic solvent, it leaves the resulting nitrogen anion unsolvated and highly nucleophilic. Alkylation occurs at the nitrogen rather than the oxygen due to the thermodynamic stability of the resulting N-alkylated lactam[1].

  • Alkylation: Add ethyl chloroacetate (6 mmol) dropwise and reflux for 12 hours.

  • Purification: Filter the hot mixture to remove the inorganic KCl byproduct. Concentrate the filtrate under reduced pressure and recrystallize from methanol.

    • Self-Validation Checkpoint 3: The absolute indicator of success is the complete disappearance of the N−H stretch (3250–3468 cm⁻¹) in the FTIR spectrum, coupled with the appearance of a new ester C=O stretch at ~1735 cm⁻¹[4].

Quantitative Data: Yield Optimization & Biological Efficacy

When designing novel vasodilators, modifying the N2 side chain of the pyridazin-3-one core yields dramatic shifts in biological activity. The table below summarizes the quantitative structure-activity relationship (QSAR) data for newly synthesized derivatives evaluated for in vitro vasorelaxant activity on isolated pre-contracted rat thoracic aorta[1].

CompoundStructural Modification at N2EC50 (µM)eNOS mRNA Increase (%)NO Content Increase (%)
Hydralazine (Ref)Phthalazine core (Lead)18.2100BaselineBaseline
Nitroglycerin (Ref)Nitrate0.1824N/AReference (100%)
Compound 4f Thiosemicarbazide tether0.0136+ 25.0%+ 35.7%
Compound 4h Thiosemicarbazide tether0.0117+ 54.9%+ 84.0%
Compound 5d Triazole cyclized tether0.0053+ 83.6%+ 135.7%
Compound 5e Triazole cyclized tether0.0025+ 140.3%+ 186.5%

Data Interpretation: The cyclization of the thiosemicarbazide side chain into a 1,2,4-triazole moiety (Compounds 5d, 5e) drastically enhances binding affinity to the hypothesized biological receptor, resulting in sub-nanomolar EC50​ values and massive up-regulation of NO content compared to the lead compound hydralazine[1].

eNOS_Pathway A Novel Pyridazin-3-one Derivative B eNOS mRNA Expression (Up-regulation) A->B Pharmacological Trigger C Nitric Oxide (NO) Production B->C Enzymatic Catalysis D Soluble Guanylyl Cyclase (sGC) Activation C->D Heme Binding E cGMP Accumulation D->E GTP Conversion F Aortic Vasorelaxation E->F Kinase Cascade

Caption: Pyridazin-3-one induced vasorelaxation via the eNOS/NO/cGMP signaling cascade.

Conclusion

The pyridazin-3-one scaffold represents a highly tunable chemical space. By strictly controlling the mechanistic parameters during the initial γ -ketoacid condensation and subsequent hydrazine cyclization, researchers can establish a reliable, high-yield synthetic pipeline. Utilizing self-validating FTIR and TLC checkpoints ensures that downstream functionalizations—such as regioselective N-alkylation—are performed on pure substrates, ultimately accelerating the discovery of potent, bio-isosteric therapeutics.

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Foundational

An In-depth Technical Guide to the Postulated Mechanism of Action for 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol

Aimed at Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the postulated mechanism of action for the novel compound 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol. Dra...

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Author: BenchChem Technical Support Team. Date: March 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the postulated mechanism of action for the novel compound 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol. Drawing upon the extensive pharmacology of the pyridazinone core, this document synthesizes existing research on related analogues to propose several well-supported hypotheses for its biological activity. This technical document is intended to serve as a foundational resource for researchers and drug development professionals investigating this and similar molecules.

Introduction: The Pyridazinone Scaffold - A Privileged Core in Medicinal Chemistry

The pyridazin-3(2H)-one moiety is a well-established "wonder nucleus" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1] This heterocyclic scaffold is present in numerous bioactive agents with applications ranging from cardiovascular diseases to oncology.[2][3] The unique physicochemical properties of the pyridazine ring, including its ability to act as both a hydrogen bond donor and acceptor and engage in various molecular interactions, contribute to its versatility in drug design.[4]

The subject of this guide, 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol, is a novel derivative. While direct studies on this specific molecule are not yet prevalent in published literature, the extensive data on analogous compounds provide a strong foundation for postulating its mechanism of action. The N-substituted amino group at the 6-position, featuring both cyclic and linear alkyl chains, is a key structural feature that will undoubtedly influence its target specificity and potency.

This guide will explore three primary postulated mechanisms of action for 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol:

  • Vasodilation via Modulation of the Nitric Oxide Pathway

  • Inhibition of Key Serine/Threonine and Tyrosine Kinases

  • Antiproliferative Effects through Cell Cycle Regulation and Apoptosis

For each postulated mechanism, we will delve into the underlying signaling pathways, propose specific molecular targets, and provide detailed experimental protocols for validation.

Postulated Mechanism 1: Vasodilation via Modulation of the Nitric Oxide Pathway

A significant number of pyridazin-3-one derivatives have been reported to possess potent vasorelaxant properties.[2][5][6] This activity is often mediated through the nitric oxide (NO) signaling cascade, a critical pathway in the regulation of vascular tone. We postulate that 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol may act as a vasodilator by upregulating endothelial nitric oxide synthase (eNOS).

Proposed Signaling Pathway

The proposed pathway involves the stimulation of eNOS, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.

Vasodilation_Pathway Compound 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol eNOS eNOS Activation Compound->eNOS Upregulates NO Nitric Oxide (NO) Production eNOS->NO L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC cGMP Increased cGMP sGC->cGMP GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: Postulated vasodilatory signaling pathway for 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol.

Experimental Validation

2.2.1. Ex Vivo Aortic Ring Assay

This protocol assesses the direct vasorelaxant effect of the compound on isolated aortic tissue.

Methodology:

  • Isolate the thoracic aorta from a euthanized Sprague-Dawley rat.

  • Cut the aorta into 2-3 mm rings and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Induce contraction in the aortic rings using phenylephrine (1 µM).

  • Once a stable contraction is achieved, add cumulative concentrations of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol to the organ bath.

  • Record the changes in isometric tension to determine the concentration-response curve and calculate the EC50 value.

2.2.2. Measurement of Nitric Oxide Production

This assay quantifies the amount of NO produced by endothelial cells in response to the compound.

Methodology:

  • Culture human umbilical vein endothelial cells (HUVECs) to confluence in 96-well plates.

  • Treat the cells with varying concentrations of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol for a specified time.

  • Measure the accumulation of nitrite (a stable metabolite of NO) in the culture medium using the Griess reagent.

  • Quantify the nitrite concentration by measuring the absorbance at 540 nm and comparing it to a sodium nitrite standard curve.

2.2.3. eNOS mRNA Expression Analysis

This experiment determines if the compound upregulates the transcription of the eNOS gene.

Methodology:

  • Treat HUVECs with the test compound for 24 hours.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the eNOS gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the relative change in eNOS mRNA expression using the ΔΔCt method.

Postulated Mechanism 2: Kinase Inhibition

The pyridazine scaffold is a common feature in many kinase inhibitors.[7][8] Various derivatives have shown activity against a range of kinases, including those involved in cell cycle progression and immune signaling. We hypothesize that 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol may function as an inhibitor of one or more kinases, such as Interleukin-2-inducible T-cell kinase (ITK) or Cyclin-Dependent Kinases (CDKs).

Proposed Target and Downstream Effects

Inhibition of these kinases can lead to the disruption of critical cellular signaling pathways, resulting in immunosuppressive or antiproliferative effects.

Kinase_Inhibition_Pathway cluster_0 T-Cell Receptor Signaling cluster_1 Cell Cycle Progression TCR TCR Activation ITK ITK TCR->ITK PLCG1 PLCγ1 Activation ITK->PLCG1 Calcium Calcium Mobilization PLCG1->Calcium Cytokine Cytokine Production (IL-2, IL-4) Calcium->Cytokine Cyclin_CDK Cyclin/CDK Complex Rb Rb Phosphorylation Cyclin_CDK->Rb E2F E2F Release Rb->E2F S_Phase S-Phase Entry E2F->S_Phase Compound 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol Compound->ITK Inhibits Compound->Cyclin_CDK Inhibits

Caption: Postulated kinase inhibition pathways for 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol.

Experimental Validation

3.2.1. Kinase Inhibition Assay

This biochemical assay directly measures the inhibitory activity of the compound against a panel of purified kinases.

Methodology:

  • Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • In a 384-well plate, combine the purified kinase (e.g., ITK, CDK2/cyclin A), its specific substrate, and ATP.

  • Add varying concentrations of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol to the wells.

  • Incubate the reaction mixture at room temperature to allow the kinase reaction to proceed.

  • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence, which is proportional to the kinase activity, and calculate the IC50 value of the compound.

3.2.2. Cellular Phosphorylation Assay (Western Blot)

This experiment assesses the ability of the compound to inhibit the phosphorylation of downstream targets of the kinase in a cellular context.

Methodology:

  • Culture a relevant cell line (e.g., Jurkat cells for ITK, or a cancer cell line like MDA-MB-231 for CDKs) and treat with the test compound.

  • Prepare cell lysates and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated form of the kinase's substrate (e.g., phospho-PLCγ1 for ITK, phospho-Rb for CDKs) and the total protein as a loading control.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the reduction in phosphorylation.

Postulated Mechanism 3: Antiproliferative Effects

Building on the potential for kinase inhibition, we postulate that 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol may exhibit antiproliferative activity against cancer cells. Pyridazine derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[7][9]

Proposed Cellular Effects

The antiproliferative effects are likely a consequence of cell cycle arrest, leading to the induction of the apoptotic cascade.

Antiproliferative_Workflow Compound 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol Cancer_Cell Cancer Cell Compound->Cancer_Cell Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1/S or G2/M phase) Cancer_Cell->Cell_Cycle_Arrest Treatment Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Postulated workflow of the antiproliferative effects of the compound.

Experimental Validation

4.2.1. Cell Viability Assay

This assay measures the dose-dependent cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., HuH7, CaCo-2, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol for 72 hours.

  • Add a viability reagent such as MTT or PrestoBlue™ and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.

  • Calculate the IC50 value from the resulting dose-response curve.

4.2.2. Cell Cycle Analysis by Flow Cytometry

This experiment determines the effect of the compound on the distribution of cells in the different phases of the cell cycle.

Methodology:

  • Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

4.2.3. Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Treat cancer cells with the test compound for a predetermined time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Summary and Future Directions

The pyridazinone scaffold represents a highly promising starting point for the development of novel therapeutics. Based on the extensive literature on related compounds, we have postulated that 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol is likely to exhibit biological activity through one or more of the following mechanisms: vasodilation via NO pathway modulation, kinase inhibition, and antiproliferative effects.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these hypotheses. The results of these studies will be crucial in elucidating the precise mechanism of action of this novel compound and will guide its future development as a potential therapeutic agent. Further investigations could also explore its potential as a TGF-β/ALK5 inhibitor, another area where pyridazine derivatives have shown promise.[10]

References

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell.
  • Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. PubMed.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives.
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar.
  • US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors.

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Exploratory

The Pyridazin-3-ol Scaffold in Modern Drug Discovery: Mechanistic Pharmacology, Synthesis, and Biological Activity

The Biophysical Rationale of the Pyridazin-3-ol Scaffold In medicinal chemistry, the pyridazin-3-ol nucleus is widely recognized as a "wonder nucleus" or privileged scaffold 1. The core biophysical advantage of this six-...

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Author: BenchChem Technical Support Team. Date: March 2026

The Biophysical Rationale of the Pyridazin-3-ol Scaffold

In medicinal chemistry, the pyridazin-3-ol nucleus is widely recognized as a "wonder nucleus" or privileged scaffold 1. The core biophysical advantage of this six-membered heterocyclic system lies in its lactim-lactam tautomerism. In physiological environments, pyridazin-3-ol exists in a dynamic equilibrium with its tautomer, pyridazin-3(2H)-one.

This structural duality is the root causality of its target promiscuity. The molecule can seamlessly transition between acting as a hydrogen bond donor (via the –NH in the lactam form or –OH in the lactim form) and a hydrogen bond acceptor (via the C=O or adjacent nitrogen atoms). This flexibility allows pyridazin-3-ol derivatives to effectively dock into diverse enzymatic pockets and receptor allosteric sites, driving a broad spectrum of documented biological activities.

Mechanistic Pharmacology: Target Engagement & Causality

Cardiovascular & Endothelial Modulation

Pyridazin-3-ol derivatives have revolutionized cardiovascular pharmacotherapy, most notably through the development of cardiotonic agents like Levosimendan and Pimobendan 1. These compounds primarily act via Phosphodiesterase III (PDE III) inhibition , preventing the degradation of cAMP, which subsequently increases intracellular calcium transients in the myocardium (positive inotropy) while promoting smooth muscle relaxation (vasodilation).

Furthermore, the addition of arylpiperazinylalkyl side chains to the pyridazin-3(2H)-one moiety yields potent α1​ -adrenoceptor antagonists. Recent binding studies demonstrate that these derivatives can achieve sub-nanomolar affinities ( Ki​ = 0.6 nM), effectively lowering blood pressure by antagonizing the α1​ -AR 2. In parallel, novel thiosemicarbazide-tethered pyridazin-3-ones have shown remarkable endothelial nitric oxide synthase (eNOS) modulation. These compounds upregulate eNOS mRNA expression by up to 140.3% and increase aortic NO content by 186.5%, achieving vasorelaxation with an EC50​ as low as 0.0025 μ M 3.

Pathway A Pyridazin-3-ol Scaffold B PDE III Inhibition A->B Target 1 C eNOS Upregulation A->C Target 2 D cAMP Accumulation B->D Prevents degradation E Nitric Oxide (NO) Release C->E Enzymatic synthesis F Vasorelaxation & Cardiotonic Efficacy D->F Smooth muscle relaxation E->F cGMP pathway activation

Caption: Dual cardiovascular signaling pathway of pyridazin-3-ol derivatives.

Cyclooxygenase-2 (COX-2) Selectivity & Anti-inflammatory Action

Traditional NSAIDs suffer from gastrointestinal toxicity due to non-selective COX-1 inhibition. Vicinally disubstituted pyridazinones, such as ABT-963, circumvent this by acting as highly selective COX-2 inhibitors. ABT-963 demonstrates a 276:1 (COX-2/COX-1) selectivity ratio, drastically reducing PGE2​ production and edema in vivo while maintaining an excellent gastric safety profile 4.

Broad-Spectrum Antimicrobial & CNS Activity

Beyond cardiovascular and inflammatory targets, 6-phenyl-pyridazine-3-one derivatives synthesized via hydrazinolysis exhibit potent antibacterial activity against S. pyogen and E. coli, as well as antifungal efficacy against A. niger and C. albicans5. In the central nervous system, rigidified tricyclic thieno-cycloalkyl-pyridazinones have emerged as highly selective ligands for the 5−HT6​ receptor, achieving Ki​ values as low as 8.4 nM, positioning them as candidates for neurodegenerative disease therapy 6.

Quantitative Pharmacological Profiling

To synthesize the vast array of biological data, the following table summarizes the quantitative metrics of key pyridazin-3-ol derivatives across different therapeutic areas.

Derivative ClassPrimary TargetKey Pharmacological MetricBiological OutcomeRef
Arylpiperazinylalkyl pyridazin-3(2H)-ones α1​ -adrenoceptor Ki​ = 0.6 nMAntihypertensive2
Thiosemicarbazide-tethered pyridazin-3-oneseNOS EC50​ = 0.0025 μ MVasorelaxation3
Fluorophenyl-pyridazin-3-ones (ABT-963)COX-2Selectivity 276:1Anti-inflammatory4
Thieno-cycloalkyl-pyridazinones 5−HT6​ Receptor Ki​ = 8.4 nMCNS Modulation6
6-phenyl-pyridazine-3-onesBacterial/Fungal MembranesZone of Inhibition (varies)Antimicrobial5

Self-Validating Experimental Workflows

A robust drug discovery pipeline requires methodologies where the chemical synthesis is intrinsically linked to orthogonal biological validation.

Protocol 1: De Novo Synthesis of 6-Aryl-Pyridazin-3(2H)-ones

This protocol utilizes a classical two-step approach to build the heterocycle from basic aromatic precursors 5.

Step 1: Friedel-Crafts Acylation

  • Procedure: React the chosen aromatic substrate (e.g., benzene or substituted benzene) with succinic anhydride in the presence of anhydrous AlCl3​ (Lewis acid catalyst).

  • Causality: Succinic anhydride is specifically chosen because it provides a precise 4-carbon synthon. The electrophilic aromatic substitution yields a β -aroylpropionic acid intermediate, establishing the exact carbon backbone required for the subsequent ring closure.

Step 2: Hydrazinolysis & Cyclization

  • Procedure: Reflux the β -aroylpropionic acid intermediate with hydrazine hydrate in ethanol.

  • Causality: Hydrazine acts as a potent bis-nucleophile. The primary amine attacks the ketone to form a hydrazone. Under reflux, an intramolecular condensation occurs at the carboxylic acid moiety, thermodynamically driving the cyclization to form the stable 6-membered pyridazin-3(2H)-one ring.

Step 3: N-Alkylation (Functionalization)

  • Procedure: Treat the resulting pyridazinone with an alkyl halide (e.g., ethyl chloroacetate) in the presence of a mild base to yield N-substituted target derivatives [[3]]().

Workflow S1 Step 1: Friedel-Crafts Acylation Reagents: Succinic Anhydride, AlCl3 S2 Step 2: Hydrazinolysis Reagents: Hydrazine Hydrate, EtOH S1->S2 B-aroylpropionic acid S3 Step 3: Cyclization Mechanism: Condensation to Pyridazin-3-one S2->S3 Nucleophilic attack S4 Step 4: Functionalization Reagents: Alkyl halides / Aryl amines S3->S4 Scaffold isolation S5 Step 5: Biological Validation Assays: eNOS, COX-2, Alpha-1 S4->S5 Target Derivatives S5->S1 SAR Feedback Loop

Caption: Self-validating synthetic workflow for novel pyridazin-3-ol derivatives.

Protocol 2: In Vitro Vasorelaxation & Transcriptomic Validation

To ensure that the observed vasorelaxation is a true pharmacological effect and not an artifact of smooth muscle toxicity, the functional assay must be coupled with transcriptomic validation 3.

Step 1: Ex Vivo Tissue Preparation

  • Procedure: Isolate rat thoracic aorta rings and suspend them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

Step 2: Functional Vasorelaxation Assay

  • Procedure: Pre-contract the aortic rings using phenylephrine (1 μ M). Once a stable plateau is reached, cumulatively add the synthesized pyridazinone derivatives (0.001 to 10 μ M). Record the isometric tension to calculate the EC50​ .

Step 3: eNOS mRNA Quantification (The Validation Step)

  • Procedure: Homogenize the treated aortic tissue, extract total RNA, and perform RT-qPCR targeting the eNOS gene.

  • Causality: This step creates a self-validating system. If a compound induces vasorelaxation but fails to upregulate eNOS mRNA or increase NO content, the mechanism of action is likely off-target (e.g., direct calcium channel blockade or cellular toxicity). True eNOS modulators will show a proportional increase in transcript levels (e.g., >100% upregulation) corresponding to their functional EC50​ 3.

References

  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • Pharmacological activities of pyridazines and pyridazinone Derivatives SAR Public
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview PMC - NIH
  • Synthesis and Antimicrobial Activity of some Pyridazinone Deriv
  • Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors Journal of Medicinal Chemistry - ACS Public
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul

Sources

Foundational

Discovery and significance of novel pyridazin-3-one compounds

An In-Depth Technical Guide to the Discovery and Significance of Novel Pyridazin-3-one Compounds Abstract The pyridazin-3(2H)-one nucleus has been identified by medicinal chemists as a "wonder nucleus" or a "privileged s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Significance of Novel Pyridazin-3-one Compounds

Abstract

The pyridazin-3(2H)-one nucleus has been identified by medicinal chemists as a "wonder nucleus" or a "privileged scaffold" due to its remarkable versatility and wide range of pharmacological activities.[1][2] This six-membered heterocyclic ring, containing two adjacent nitrogen atoms and a keto group, serves as a foundational structure for a multitude of therapeutic agents.[2][3] Its derivatives have demonstrated significant efficacy across diverse medical fields, showing activities that are anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and cardiovascular-protective.[4][5][6] The structural features of the pyridazinone ring, particularly the presence of nitrogen atoms and a keto functional group, facilitate hydrogen bond formation and protonation reactions, which are key to its varied pharmacological effects.[2] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, multifaceted biological significance, mechanisms of action, and structure-activity relationships of novel pyridazin-3-one compounds. It aims to synthesize technical data with field-proven insights to empower the next wave of discovery based on this potent scaffold.

The Pyridazin-3-one Core: Synthesis and Chemical Properties

The pyridazin-3(2H)-one ring is an aromatic heterocyclic system characterized by a six-membered ring with two adjacent nitrogen atoms and a carbonyl group at the 3-position.[3] This arrangement allows for keto-enol tautomerism, a property that contributes to its diverse interaction capabilities with biological targets.[2] The versatility of the scaffold permits functionalization at various positions, enabling the strategic design of derivatives with tailored pharmacological profiles.[7]

General Synthetic Strategies

The most prevalent and robust method for synthesizing the 4,5-dihydropyridazin-3(2H)-one core involves the condensation of a γ-keto acid with hydrazine hydrate or its derivatives.[4][7] This straightforward reaction provides a reliable route to the fundamental scaffold, which can then be further modified.

A common starting material for many synthetic pathways is β-aroylpropionic acid, which can be cyclized with hydrazine hydrate to form the initial pyridazinone ring.[8][9] Further derivatization, such as N-alkylation with reagents like ethyl chloroacetate followed by reactions with various nucleophiles, allows for the creation of extensive libraries of novel compounds.[10]

G cluster_0 Core Synthesis cluster_1 Derivatization KetoAcid γ-Keto Acid (e.g., β-Aroylpropionic Acid) Cyclization Condensation/ Cyclization KetoAcid->Cyclization Hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) Hydrazine->Cyclization PyridazinoneCore 6-Substituted-4,5-dihydropyridazin-3(2H)-one Cyclization->PyridazinoneCore N_Alkylation N-Alkylation (e.g., Ethyl Chloroacetate) PyridazinoneCore->N_Alkylation Intermediate N-Alkylated Intermediate N_Alkylation->Intermediate Hydrazinolysis Hydrazinolysis Intermediate->Hydrazinolysis Hydrazide Hydrazide Derivative Hydrazinolysis->Hydrazide FinalReaction Reaction with Electrophiles (e.g., Isothiocyanates) Hydrazide->FinalReaction FinalCompounds Novel Pyridazin-3-one Derivatives FinalReaction->FinalCompounds

Caption: General synthetic pathway for novel pyridazin-3-one derivatives.

Detailed Experimental Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Derivatives

This protocol describes a validated, multi-step synthesis adapted from established literature, providing a reliable method for generating a library of pyridazinone compounds for screening.[8][9][10]

Step 1: Synthesis of β-(Substituted aryl) propionic acid (I)

  • To a stirred mixture of the appropriate hydrocarbon (e.g., benzene) and succinic anhydride in a round-bottom flask, add anhydrous aluminum chloride portion-wise while maintaining the temperature below 5°C using an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Pour the mixture onto crushed ice containing concentrated hydrochloric acid.

  • Filter the resulting solid precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure γ-keto acid intermediate.

Step 2: Synthesis of 6-Phenyl-2,3,4,5-tetrahydro Pyridazin-3-one (II)

  • Reflux a solution of the β-(substituted aryl) propionic acid (I) (0.1 M) with hydrazine hydrate (1 mL) in ethanol (25 mL) for 8 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated solution into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyridazinone core structure.

Step 3: Synthesis of Final Derivatives (e.g., via N-alkylation and further reaction)

  • Perform N-alkylation of the pyridazinone core (II) by treating it with ethyl chloroacetate in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

  • Reflux the resulting N-alkylated intermediate with excess hydrazine hydrate to yield the corresponding hydrazide derivative.[10]

  • React the hydrazide with various electrophiles, such as substituted isothiocyanates, to generate a final library of thiosemicarbazide-tethered pyridazin-3-one compounds.[11]

  • Characterize all synthesized compounds using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry) to confirm their structures.[9]

The Broad Spectrum of Biological Significance

The pyridazin-3-one scaffold is a cornerstone in the development of agents targeting a vast array of diseases. Its derivatives have been successfully developed as potent anticancer, cardiovascular, and anti-inflammatory drugs, among others.[1][3][12]

Cardiovascular Applications: Vasodilators and Antihypertensives

Pyridazin-3-one derivatives have shown significant promise as vasodilators, acting through multiple mechanisms to relax blood vessels and lower blood pressure.[3] This makes them attractive candidates for treating hypertension.[13]

Mechanisms of Action:

  • Phosphodiesterase III (PDE3) Inhibition: Some derivatives, like Bemoradan, act as potent positive inotropic agents by inhibiting cardiac phosphodiesterase III.[3]

  • Direct-Acting Vasodilation: Many compounds exert a direct vasorelaxant effect on arterial smooth muscle.[3]

  • Endothelial Nitric Oxide Synthase (eNOS) Modulation: Recent studies have revealed a novel mechanism whereby pyridazinone derivatives can significantly increase the expression of eNOS mRNA.[10][11] This leads to an upregulation of nitric oxide (NO), a key signaling molecule in vasodilation.[10][11]

G Pyridazinone Pyridazin-3-one Derivative eNOS_mRNA ↑ eNOS mRNA Expression Pyridazinone->eNOS_mRNA eNOS_Protein ↑ eNOS Protein eNOS_mRNA->eNOS_Protein NO_Synthase Nitric Oxide (NO) Production eNOS_Protein->NO_Synthase L_Arginine L-Arginine L_Arginine->NO_Synthase NO ↑ Nitric Oxide (NO) NO_Synthase->NO sGC Soluble Guanylyl Cyclase (sGC) Activation NO->sGC cGMP ↑ cGMP sGC->cGMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation G CADD 1. In Silico Design (CADD) - Molecular Docking - ADMET Prediction Synthesis 2. Chemical Synthesis - Multi-step synthesis - Purification CADD->Synthesis Characterization 3. Structural Characterization - NMR, IR, MS Synthesis->Characterization Screening 4. In Vitro Vasorelaxant Screening - Isolated Rat Thoracic Aorta Characterization->Screening Hit_ID 5. Hit Identification - Determine EC₅₀ values Screening->Hit_ID MoA 6. Mechanism of Action Studies - eNOS mRNA Expression (qPCR) - Nitric Oxide (NO) Assay Hit_ID->MoA Lead_Opt 7. Lead Optimization - SAR Studies MoA->Lead_Opt

Caption: Integrated workflow for vasodilator discovery and validation.

Protocol: In Vitro Vasorelaxant Activity Assessment

This protocol is based on the established method of using isolated rat thoracic aortic rings. [3][11]

  • Tissue Preparation: Euthanize a male Wistar rat and carefully excise the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g. Replace the bath solution every 15 minutes.

  • Pre-contraction: Contract the aortic rings by adding phenylephrine (1 µM) to the organ bath.

  • Compound Addition: Once a stable contraction plateau is reached, add the synthesized pyridazinone compounds cumulatively in increasing concentrations.

  • Data Recording: Record the isometric tension using a force-displacement transducer connected to a data acquisition system.

  • Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC₅₀ value (the concentration required to produce 50% of the maximum relaxation) for each compound.

Protocol: Aortic Nitric Oxide (NO) Content Measurement

This assay quantifies the direct output of the eNOS modulation mechanism. [10][11]

  • Homogenization: Homogenize aortic tissue samples in a suitable buffer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for analysis.

  • NO Measurement: Measure the total nitrate/nitrite concentration in the supernatant using a colorimetric assay kit (e.g., Griess reagent). The absorbance is measured spectrophotometrically, and the NO concentration is determined by comparison with a standard curve.

  • Normalization: Express the results as µmol/g of protein.

Future Perspectives and Conclusion

The pyridazin-3-one scaffold continues to be a highly productive platform in modern medicinal chemistry. [5]Its structural simplicity, synthetic accessibility, and ability to interact with a wide range of biological targets ensure its relevance for future drug discovery efforts. Current research is focusing on the design of hybrid molecules, where the pyridazinone moiety is combined with other pharmacophores to create agents with dual or synergistic activities. [14]This strategy holds the potential for developing multifunctional therapeutics that can address complex diseases more effectively. The continued exploration of structure-activity relationships and novel biological targets will undoubtedly lead to the discovery of new, highly effective pyridazin-3-one-based medicines.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. [Link]

  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. PubMed. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Center for Biotechnology Information. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives. Taylor & Francis Online. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Center for Biotechnology Information. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. MDPI. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]

  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • (PDF) PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. ResearchGate. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Semantic Scholar. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: A Framework for Determining Appropriate Dosage of Novel Pyridazine Derivatives in Animal Models

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Path from Bench to In Vivo Efficacy The journey of a novel chemical entity (NCE) from initial synthesis to a potential therap...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Path from Bench to In Vivo Efficacy

The journey of a novel chemical entity (NCE) from initial synthesis to a potential therapeutic is a meticulous process, with the determination of an appropriate in vivo dosage regimen being a critical inflection point. This document provides a comprehensive framework for establishing a scientifically sound dosage of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol, a novel pyridazine derivative, for use in preclinical animal models. Due to the limited publicly available data on this specific molecule, the following protocols are based on established methodologies for the preclinical assessment of NCEs and the known biological activities of the broader pyridazine and pyridazinone chemical classes. These compounds have shown potential as anti-inflammatory, antitumor, and vasorelaxant agents, often through modulation of key signaling pathways.[1][2][3]

This guide is designed to be a self-validating system, emphasizing the causality behind experimental choices. The core principle is a phased approach, beginning with broad dose-range finding and toxicology assessments, followed by detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling and target engagement studies. This ensures a data-driven dose selection process that maximizes the potential for observing therapeutic efficacy while minimizing animal use and ensuring ethical standards.

Phase 1: Foundational Safety and Tolerability Assessment

The initial phase of in vivo testing is dedicated to understanding the safety profile of the compound and identifying a range of doses that are well-tolerated. This is a crucial first step before proceeding to efficacy studies.[4][5]

1.1 Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

The primary objective of a Dose-Range Finding (DRF) study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose of a drug that can be administered without causing unacceptable side effects.[6] This study provides essential data for selecting dose levels for subsequent, more comprehensive toxicology and efficacy studies.[7]

Experimental Protocol: Acute Dose-Range Finding in Mice

  • Animal Model: Select a standard rodent model, such as male and female BALB/c mice (6-8 weeks old). The use of both sexes is crucial as there can be sex-dependent differences in metabolism and toxicity.

  • Group Size: A small group size of 3-5 animals per dose group is typically sufficient for this initial assessment.

  • Formulation and Vehicle Selection:

    • The formulation strategy is critical, especially for poorly soluble compounds.[8] Initial solubility screening in various pharmaceutically acceptable vehicles (e.g., saline, 0.5% carboxymethylcellulose (CMC), cyclodextrins, or lipid-based formulations) should be performed.[9][10][11]

    • The chosen vehicle must be non-toxic at the administered volume and should not interfere with the compound's activity. A vehicle control group is mandatory.

  • Dose Levels and Administration:

    • Administer a wide range of single doses (e.g., 1, 10, 100, 1000 mg/kg). A logarithmic dose progression is common to cover a broad dose range efficiently.[4]

    • The route of administration should align with the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)).

  • Monitoring and Data Collection:

    • Observe animals continuously for the first few hours post-dosing and then daily for up to 14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, and presence of convulsions or lethargy).

    • Measure body weight before dosing and at regular intervals throughout the study.

    • Record any instances of morbidity or mortality.

1.2 Allometric Scaling for Interspecies Dose Conversion

Once initial toxicity data is obtained in a rodent species, allometric scaling can be used to estimate an equivalent starting dose in other species, including for future human clinical trials.[12] This method uses the relationship between body size and physiological processes to extrapolate doses across species.[1][13][14]

The Human Equivalent Dose (HED) can be calculated from the animal No Observed Adverse Effect Level (NOAEL) using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).

ParameterMouseRatRabbitDogHuman
Body Weight (kg) 0.020.151.81060
Body Surface Area (m²) 0.00660.0250.150.501.62
Km Factor 36122037
Table 1: Standard Km factors for allometric scaling used in dose conversion between species.[13]
Phase 2: Characterizing Exposure and Response

With a safe dose range established, the next phase focuses on understanding the relationship between the administered dose, the resulting concentration of the drug in the body (pharmacokinetics), and the biological effect it produces (pharmacodynamics).[15][16][17]

2.1 Pharmacokinetic (PK) Profiling

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound over time.

Experimental Protocol: Single-Dose PK Study in Rats

  • Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old).

  • Dose Administration: Administer a single dose of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol at a minimum of two different dose levels (a low and a high dose from the safe range determined in DRF studies). Include both intravenous (IV) and oral (PO) administration groups to determine oral bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an appropriate anticoagulant.

  • Sample Analysis: Quantify the plasma concentration of the parent compound (and any major metabolites, if known) using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

ParameterDescription
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (total drug exposure)
t1/2 Elimination half-life
CL Clearance (volume of plasma cleared of drug per unit time)
Vd Volume of distribution
F% Oral bioavailability
Table 2: Key pharmacokinetic parameters.
2.2 Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling integrates the exposure data (PK) with the biological response data (PD) to establish a dose-exposure-response relationship.[18][19] This is critical for predicting the dose required to achieve a desired therapeutic effect and for optimizing dosing schedules.[15]

PK_PD_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Administered Dose Absorption Absorption Dose->Absorption What the body does to the drug C_plasma C_plasma Absorption->C_plasma What the body does to the drug Distribution Distribution C_plasma->Distribution Metabolism Metabolism C_plasma->Metabolism Excretion Excretion C_plasma->Excretion C_effect Concentration at Effect Site C_plasma->C_effect PK/PD Link Receptor_Binding Receptor_Binding C_effect->Receptor_Binding What the drug does to the body Effect Biological Effect Receptor_Binding->Effect What the drug does to the body

Figure 1: Conceptual workflow of PK/PD modeling.

Phase 3: Target Engagement and Efficacy

This phase aims to confirm that the compound interacts with its intended molecular target at the determined doses and to evaluate its preliminary efficacy in a relevant disease model.

3.1 Target Engagement Studies

Target engagement assays verify that a drug binds to its intended target in a living system.[20][21][22][23] This is crucial for confirming the mechanism of action and for correlating target occupancy with the observed biological effect.

Experimental Protocol: Ex Vivo Target Engagement Assay

  • Dosing: Administer various doses of the compound to animals.

  • Tissue Collection: At a time point corresponding to the expected Tmax, collect the target tissues.

  • Analysis: Use a suitable method to quantify the extent of target binding. This could involve techniques like Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding, or activity-based protein profiling (ABPP) for enzymatic targets.[24]

  • Correlation: Correlate the percentage of target engagement with the corresponding plasma concentrations from satellite PK animals.

3.2 Hypothetical Signaling Pathways and Efficacy Models

Given that pyridazine derivatives have been associated with anti-inflammatory activity, potential mechanisms could involve the inhibition of pathways like NF-κB.[3][25][26][27][28] Others have shown effects on eNOS, suggesting a role in vasodilation, or have been identified as CB2 agonists for inflammatory pain.[1][29][30][31][32][33][34][35][36][37][38]

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., TNFα, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocation Compound Pyridazine Derivative Compound->IKK Inhibits Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA (κB sites) NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Activates

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Protocol: LPS-Induced Inflammation Model

  • Animal Model: C57BL/6 mice.

  • Dosing: Administer 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol or vehicle at several doses determined from the DRF and PK/PD studies.

  • Inflammatory Challenge: 1 hour post-dosing, administer lipopolysaccharide (LPS) via IP injection to induce a systemic inflammatory response.

  • Endpoint Analysis:

    • Collect blood 2-4 hours post-LPS challenge to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

    • Collect tissues (e.g., lung, liver) for histopathological analysis and to measure inflammatory gene expression via qPCR.

Phase 4: Formal Toxicology Assessment

To fully characterize the safety profile, especially for longer-term dosing, a repeated-dose toxicity study is necessary, often following established guidelines such as those from the OECD.[39][40][41][42][43]

Experimental Protocol: 28-Day Repeated Dose Toxicity Study in Rats (based on OECD 407)

  • Animal Model: Sprague-Dawley rats.

  • Group Size: 5-10 animals per sex per group.

  • Dose Levels: A vehicle control, a low dose, a mid dose, and a high dose (approaching the MTD).

  • Administration: Daily administration for 28 days via the intended clinical route.

  • Monitoring:

    • Daily clinical observations.

    • Weekly measurements of body weight and food consumption.

    • At the end of the study, conduct detailed hematology, clinical chemistry, and a full necropsy with histopathological examination of major organs and tissues.

Assessment CategoryKey Endpoints to Monitor
Clinical Observations Changes in behavior, appearance, signs of pain or distress.
Body Weight & Food Intake Indication of general health and toxicity.
Hematology Red blood cell count, white blood cell count, platelets.
Clinical Chemistry Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine).
Histopathology Microscopic examination of tissues for signs of cellular damage or inflammation.
Table 3: Summary of endpoints for a repeated-dose toxicity study.
Conclusion and Path Forward

This document outlines a systematic, multi-phased approach to determine a safe and effective dose of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol for preclinical animal models. By integrating dose-range finding, PK/PD modeling, target engagement, and formal toxicology, researchers can build a comprehensive data package. This robust, evidence-based methodology ensures that the selected doses for pivotal efficacy studies are scientifically justified, increasing the probability of success and providing a solid foundation for potential translation to clinical development.

References
  • Xia, L., Tan, S., Zhou, Y., Lin, J., Wang, H., Oyang, L., Tian, Y., Liu, L., Su, M., Wang, H., Cao, D., & Liao, Q. (2018). Role of the NFκB-signaling pathway in cancer. OncoTargets and therapy, 11, 2059–2071. [Link]

  • Cheng, Y., & Hitchcock, S. A. (2007). Targeting cannabinoid agonists for inflammatory and neuropathic pain. Expert opinion on investigational drugs, 16(7), 951–965. [Link]

  • Dhital, S., & Salm, E. (Year unavailable). An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential. Source not specified.
  • Barn World. (2024, February 4). Can Animal Scales Help with Dosage Calculations for Medications?[Link]

  • Parker, C. G., & Histen, G. (2015). Determining target engagement in living systems. Future medicinal chemistry, 7(15), 1937–1952. [Link]

  • Xi, L. (2007). eNOS phosphorylation: a pivotal molecular switch in vasodilation and cardioprotection? Journal of molecular and cellular cardiology, 42(2), 271–273. [Link]

  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular cancer, 12, 86. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • Nair, A., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • OA Monitor Ireland. (n.d.). Targeting cannabinoid agonists for inflammatory and neuropathic pain. [Link]

  • Troconiz, I. F., Sanjuán, V. M., & Mira, M. G.-C. (Eds.). (n.d.). Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development. MDPI. [Link]

  • O'Donnell, G., & O'Donnell, L. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]

  • Clayton, N., et al. (2002). CB1 and CB2 cannabinoid receptors are implicated in inflammatory pain. Pain, 96(3), 253-260. [Link]

  • Taniguchi, K., & Karin, M. (2018). NF-κB signaling in inflammation and cancer. PMC - NIH. [Link]

  • Patil, K. R., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Jampana, K., & Behera, S. (2018). Pharmacokinetic–Pharmacodynamic Modeling and it is Relevance in the Drug Discovery. Taylor & Francis. [Link]

  • Xia, L., et al. (2018). Role of the NFκB-signaling pathway in cancer. Dove Medical Press. [Link]

  • Tan, K. T., & Al-Kassas, R. (2018). Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States. PMC - NIH. [Link]

  • Lee, H., & Lee, M. J. (n.d.). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Oncology. [Link]

  • Altasciences. (n.d.). 4 Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Taves, S., et al. (2021). Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation. Frontiers in Pain Research. [Link]

  • Liu, T., et al. (2021). NF-κB signaling in inflammation and cancer. PubMed. [Link]

  • M. C. (2000). Pharmacokinetic/pharmacodynamic modeling in drug research and development. PubMed. [Link]

  • Li, C., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology. [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]

  • Cir-safety.org. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]

  • Jackson, W. F. (2017). Communication is Key: Mechanisms of Intercellular Signaling in Vasodilation. PMC - NIH. [Link]

  • Chen, C. A., & Wang, D. (2012). Post-translational regulation of endothelial nitric oxide synthase in vascular endothelium. Frontiers in physiology, 3, 447. [Link]

  • OECD. (1998). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 408. [Link]

  • Semantic Scholar. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • ResearchGate. (n.d.). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. [Link]

  • Arul, V., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). [Link]

  • American Heart Association Journals. (2009, February 2). Mechanism of Purinergic Activation of Endothelial Nitric Oxide Synthase in Endothelial Cells | Circulation. [Link]

  • Sci-Hub. (n.d.). Formulation of poorly water-soluble drugs for oral administration. [Link]

  • Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery. [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. [Link]

  • Lentz, D., et al. (2019). Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. PubMed. [Link]

  • PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different .... [Link]

  • ECETOC. (n.d.). Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • IVAMI. (n.d.). Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). [Link]

  • Sygnature Discovery. (2020, August 6). Strategies for target and pathway engagement in cellular assays. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • OECD. (2025, June 25). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol

Welcome to the technical support center for the crystallization of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges encountered during the crystallization of this molecule.

Understanding the Molecule: A Crystallization Perspective

6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol presents a unique set of crystallization challenges due to its distinct structural features. A successful crystallization strategy hinges on understanding how these features influence its behavior in solution.

  • The Polar Core: The pyridazin-3-ol ring is a polar, heterocyclic system capable of strong hydrogen bonding. The hydroxyl group (-OH) and the nitrogen atoms of the pyridazine ring can act as both hydrogen bond donors and acceptors. This facilitates strong intermolecular interactions, which are essential for forming a stable crystal lattice.

  • The Flexible Side Chain: The 6-position is substituted with a cyclohexyl(ethyl)amino group. This substituent is bulky, non-polar, and conformationally flexible. The presence of multiple rotatable bonds can make it entropically unfavorable for the molecule to adopt a single, ordered conformation required for crystallization, often leading to "oiling out" or the formation of amorphous solids.[1]

  • Amphiphilic Nature: The combination of a polar, hydrogen-bonding "head" and a flexible, lipophilic "tail" gives the molecule an amphiphilic character. This can lead to complex solubility behavior and a tendency to form oils or aggregates in certain solvents.

This guide will address the common issues arising from this unique molecular architecture and provide systematic approaches to achieving high-quality crystals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: The Compound "Oils Out" Upon Cooling or Addition of an Anti-solvent.

Question: I've dissolved my 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol in a hot solvent, but upon cooling, it separates as a viscous liquid (oils out) instead of forming crystals. Why is this happening and what can I do?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common problem for molecules like 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol. It occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline phase.[2] This typically happens when the solution temperature is above the melting point of the compound at the point of supersaturation or when the kinetics of nucleation are slow compared to liquid-liquid phase separation. The flexible cyclohexyl and ethyl groups in your molecule can hinder the efficient packing required for crystal lattice formation, making oiling out more likely.[3]

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Rapid cooling is a frequent cause of oiling out.[4] Insulate your crystallization vessel to slow down the cooling process. A Dewar flask filled with warm water or a programmable cooling bath can provide precise control.

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise to a vigorously stirred solution of your compound. Adding the anti-solvent too quickly can create localized high supersaturation, promoting oiling out.

  • Modify the Solvent System:

    • Increase Solvent Volume: The concentration of the solute might be too high. Try dissolving the compound in a larger volume of the hot solvent.[5]

    • Solvent Selection: Choose a solvent where the compound's solubility is lower, even when hot. This can reduce the supersaturation level at a given temperature. A solvent in which the compound has a slightly lower boiling point might also be beneficial, as long as it is not too volatile.[6]

  • Introduce a Nucleation Site (Seeding):

    • Homogeneous Seeding: If you have previously managed to obtain even a tiny amount of solid, use it as a seed crystal. Introduce the seed crystal at a temperature where the solution is just saturated. This provides a template for crystal growth to occur at a lower level of supersaturation, bypassing the conditions that lead to oiling out.[7]

    • Heterogeneous Seeding: In the absence of a seed crystal, scratching the inner surface of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation.[8]

  • Temperature Control Relative to Melting Point:

    • If you suspect a low melting point, try to perform the crystallization at a lower temperature range. This might involve using a different solvent system with a lower boiling point.

Issue 2: No Crystals Form, Even After Extended Cooling.

Question: My solution of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol remains clear, and no crystals have formed after cooling, even in the refrigerator. What should I do?

Answer:

The failure of a compound to crystallize from a solution that is presumed to be supersaturated is a common kinetic issue. Crystal formation requires both nucleation (the formation of a small, stable crystalline aggregate) and subsequent growth. Your situation suggests that the nucleation step is kinetically hindered.

Troubleshooting Workflow:

G start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes increase_concentration Increase Concentration check_supersaturation->increase_concentration No / Unsure scratch Scratch inner surface of flask induce_nucleation->scratch seed Add seed crystals induce_nucleation->seed evaporate Slowly evaporate solvent increase_concentration->evaporate add_antisolvent Add an anti-solvent increase_concentration->add_antisolvent reassess_solvent Re-evaluate Solvent System scratch->reassess_solvent If still no crystals seed->reassess_solvent If still no crystals evaporate->start Re-cool add_antisolvent->start Re-cool

Caption: Decision workflow for troubleshooting failure of crystallization.

Detailed Steps:

  • Confirm Supersaturation:

    • Solvent Evaporation: The most straightforward way to increase concentration is to allow the solvent to evaporate slowly.[9] You can do this by covering the flask with a watch glass or parafilm with a few needle holes.

    • Reduce Solvent Volume: If you suspect you used too much solvent initially, you can gently heat the solution to boil off some of the solvent and then allow it to cool again.[10]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solution interface. The microscopic imperfections on the glass can serve as nucleation sites.[8]

    • Seeding: Adding a small crystal of your compound (a "seed crystal") provides a template for further crystal growth. This is the most effective way to induce crystallization.[7] If you don't have a seed crystal, try dipping a glass rod into the solution, removing it, and allowing the solvent to evaporate, then re-introducing the rod with the thin film of solid into the solution.

  • Consider a Different Crystallization Technique:

    • Vapor Diffusion: Dissolve your compound in a small amount of a good solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually inducing crystallization.[11]

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent. Crystals may form at the interface over time.[11]

Issue 3: The Product Crashes Out as a Fine Powder or Small Needles.

Question: My compound crystallizes very quickly upon cooling, forming a fine powder or very small, needle-like crystals. How can I obtain larger, higher-quality crystals?

Answer:

Rapid crystallization, often termed "crashing out," occurs when the solution becomes highly supersaturated very quickly. This leads to the simultaneous formation of a large number of nuclei, which then compete for the remaining solute, resulting in small crystals.[10] While this may give a high yield, the purity can be compromised as impurities can be trapped in the rapidly forming crystals.

Strategies to Promote Slower Crystal Growth:

  • Use More Solvent: Dissolve your compound in slightly more hot solvent than the minimum required. This will lower the overall supersaturation upon cooling, slowing down the crystallization process.[5]

  • Slow Down the Cooling Process: As mentioned for "oiling out," slower cooling is key. Use an insulated container or a controlled cooling bath to allow the solution to cool over several hours or even days.

  • Re-dissolve and Re-crystallize: If the compound has already crashed out, gently reheat the mixture until the solid redissolves (you may need to add a small amount of additional solvent). Then, allow it to cool more slowly.

Solvent Selection for Crystal Habit Modification:

The choice of solvent can influence the shape (habit) of the crystals. The pyridazinol core of your molecule can form strong hydrogen bonds. Solvents that can interfere with or participate in this hydrogen bonding may alter the crystal growth on different faces, leading to different morphologies.

Illustrative Solvent Screening Table for 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol:

Solvent ClassExample SolventsPredicted Solubility at 25°CPredicted Solubility at 80°CPotential for Good Crystals
Protic Ethanol, IsopropanolModerateHighGood - can participate in H-bonding.
Aprotic Polar Acetone, Ethyl AcetateHighVery HighModerate - may lead to rapid crystallization.
Aprotic Non-polar Toluene, HeptaneLowModerateGood for anti-solvent or slow evaporation.
Ethers THF, DioxaneModerate-HighHighUse with caution, can form peroxides.
Chlorinated DichloromethaneHighVery HighOften too good a solvent, better for chromatography.

This table is illustrative and based on the structural features of the molecule. Experimental validation is required.

A good starting point would be to try protic solvents like ethanol or isopropanol, or to use a solvent/anti-solvent system like ethyl acetate/heptane.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

Objective: To identify a suitable solvent or solvent system for the crystallization of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol.

Materials:

  • 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol (approx. 100 mg)

  • A selection of solvents from different classes (e.g., ethanol, ethyl acetate, toluene, heptane, acetonitrile, water)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-15 mg of the compound into each of several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble (e.g., after adding 1 mL). Record the approximate solubility at room temperature.

  • For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube in a heating block or water bath. Continue adding the solvent dropwise until the solid dissolves completely. Record the solubility at the higher temperature.

  • Allow the tubes with dissolved compound to cool slowly to room temperature, and then place them in an ice bath or refrigerator.

  • Observe the outcome in each tube:

    • Ideal: Abundant, well-formed crystals.

    • Potential: Small amount of crystals, fine powder, or oiling out (may be optimized).

    • Unsuitable: No solid formation (too soluble) or compound remains insoluble when hot.

Protocol 2: Cooling Crystallization with Seeding

Objective: To obtain high-quality crystals of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol using a controlled cooling method with the aid of seed crystals.

Materials:

  • Crude 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol

  • Optimal solvent identified from Protocol 1

  • Seed crystals of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol

  • Erlenmeyer flask with a loose-fitting lid (e.g., watch glass)

  • Heating source (hot plate or water bath)

  • Insulated container (e.g., Dewar flask)

Procedure:

  • Place the crude compound in the Erlenmeyer flask.

  • Add the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Reduce the heat and allow the solution to cool slowly.

  • When the solution is close to room temperature (or at a temperature where you know it is just saturated), add a few seed crystals.

  • Place the flask in an insulated container to ensure very slow cooling to room temperature.

  • Once at room temperature, you may transfer the flask to a refrigerator to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing Crystallization Logic

G start Start with Crude Compound solvent_screen Solvent Screening (Protocol 1) start->solvent_screen good_solvent Good Solvent System Identified? solvent_screen->good_solvent cooling_xtal Cooling Crystallization (Protocol 2) good_solvent->cooling_xtal Yes other_methods Try Other Methods (Vapor Diffusion, etc.) good_solvent->other_methods No success High-Quality Crystals Obtained cooling_xtal->success Success troubleshoot Troubleshoot (Oiling, No Crystals, etc.) cooling_xtal->troubleshoot Problem Occurs other_methods->success Success other_methods->troubleshoot Problem Occurs troubleshoot->solvent_screen Re-evaluate

Caption: General workflow for crystallization optimization.

References

  • (No direct reference for the specific compound)
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Request PDF. (n.d.). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. [Link]

  • (No direct reference for the specific compound)
  • (No direct reference for the specific compound)
  • (No direct reference for the specific compound)
  • (No direct reference for the specific compound)
  • The University of Manchester Research Explorer. (2012, March 28). The Crystallisation of Conformationally Flexible Molecules. [Link]

  • (No direct reference for the specific compound)
  • (No direct reference for the specific compound)
  • (No direct reference for the specific compound)
  • (No direct reference for the specific compound)
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • (No direct reference for the specific compound)
  • (No direct reference for the specific compound)
  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. [Link]

  • (No direct reference for the specific compound)
  • (No direct reference for the specific compound)
  • (No direct reference for the specific compound)
  • (No direct reference for the specific compound)
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • University of Florida Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]

  • (No direct reference for the specific compound)
  • (No direct reference for the specific compound)
  • (No direct reference for the specific compound)
  • (No direct reference for the specific compound)
  • (No direct reference for the specific compound)
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]

Sources

Optimization

Optimization of reaction conditions for synthesizing pyridazine derivatives

Expert Troubleshooting & Optimization Guidelines for Medicinal Chemists Welcome to the . As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances, protocol optimizations, and commo...

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Author: BenchChem Technical Support Team. Date: March 2026

Expert Troubleshooting & Optimization Guidelines for Medicinal Chemists

Welcome to the . As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances, protocol optimizations, and common failure modes encountered when constructing and functionalizing the 1,2-diazine (pyridazine) core. Whether you are building libraries via inverse electron-demand Diels-Alder (IEDDA) reactions or functionalizing existing scaffolds via cross-coupling, this guide provides the causality behind the chemistry and self-validating protocols to ensure experimental success.

Core Synthesis Workflows & Validated Protocols

The construction of the pyridazine framework is primarily achieved through two major strategies: cycloaddition reactions and condensation reactions[1].

Protocol A: Inverse Electron-Demand Diels-Alder (IEDDA) Synthesis

Mechanistic Causality: The IEDDA reaction utilizes an electron-deficient diene (e.g., 1,2,4,5-tetrazine) and an electron-rich dienophile. The highly electron-deficient nature of the tetrazine lowers its LUMO energy, facilitating a rapid [4+2] cycloaddition with the HOMO of the dienophile. The subsequent retro-Diels-Alder step extrudes nitrogen gas (N₂), providing a massive entropic driving force that makes the reaction highly efficient and irreversible[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the 1,2,4,5-tetrazine derivative (1.0 eq) in a suitable solvent system (e.g., DMSO/water 1:1 or Dichloromethane) at room temperature[2].

    • Self-Validation Check: The starting solution will exhibit a vibrant pink/red hue characteristic of the tetrazine chromophore.

  • Cycloaddition: Add the dienophile (alkene or alkyne, 1.5 eq) dropwise. Stir the reaction mixture at 20–50 °C.

    • Self-Validation Check: Observe the evolution of N₂ gas (bubbling). The reaction progress can be visually tracked as the pink/red color gradually fades to yellow or colorless, indicating tetrazine consumption.

  • Oxidation (Required only if an alkene is used): If an alkene is used as the dienophile, the initial product is a dihydropyridazine. Add an oxidant (e.g., DDQ or MnO₂, 1.2 eq) and stir for an additional 2 hours to achieve full aromatization.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with EtOAc, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

IEDDA_Optimization Tetrazine 1,2,4,5-Tetrazine (Electron-Deficient) Cycloaddition [4+2] Cycloaddition (Inverse Electron-Demand) Tetrazine->Cycloaddition Dienophile Dienophile (Alkene or Alkyne) Dienophile->Cycloaddition Bicyclic Bicyclic Intermediate Cycloaddition->Bicyclic RetroDA Retro-Diels-Alder (-N₂ Extrusion) Bicyclic->RetroDA Dihydropyridazine Dihydropyridazine (From Alkene) RetroDA->Dihydropyridazine Alkene used Pyridazine Aromatic Pyridazine (Target Scaffold) RetroDA->Pyridazine Alkyne used Oxidation Oxidation Step (Air / DDQ / MnO₂) Dihydropyridazine->Oxidation Oxidation->Pyridazine Optimal Oxidant ErrorOx Incomplete Aromatization (Mixed Products) Oxidation->ErrorOx Sub-optimal Oxidant

Mechanistic workflow and troubleshooting logic for IEDDA pyridazine synthesis.

Protocol B: Microwave-Assisted Condensation of 1,4-Dicarbonyls

Mechanistic Causality: The condensation of 1,4-dicarbonyl compounds with hydrazine is a classical Paal-Knorr-type approach[1]. Using microwave-assisted organic synthesis (MAOS) rapidly accelerates the nucleophilic attack of the hydrazine on the carbonyl carbons and drives the subsequent dehydration steps. This minimizes the formation of stable, unwanted mono-hydrazone intermediates that often plague conventional reflux methods.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vessel, combine the appropriate 1,4-dicarbonyl compound (1.0 mmol) and hydrazine hydrate (1.1 mmol)[1].

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol) to facilitate the dehydration steps[1].

  • Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10–30 minutes[1].

    • Self-Validation Check: Monitor the microwave's real-time pressure and temperature curves; they should stabilize within 2 minutes of reaching 120 °C.

  • Isolation: Cool the reaction mixture to room temperature. Dissolve the residue in Dichloromethane (DCM) and wash with deionized water. Dry the organic layer with anhydrous MgSO₄, filter, and concentrate using a rotary evaporator[1].

Diagnostics & Troubleshooting (FAQs)

Q1: My IEDDA reaction with a 1,2,4,5-tetrazine and an alkene yields a mixture of aromatic pyridazine and dihydropyridazine. How do I force complete aromatization? Causality & Solution: When an alkene is used as the dienophile, the immediate product post-N₂ extrusion is a dihydropyridazine[2]. If aromatization is incomplete, your system lacks sufficient oxidative potential.

  • Action: Do not rely solely on ambient air oxidation unless your substrate is highly prone to spontaneous aromatization. Explicitly add a chemical oxidant such as DDQ (1.2–1.5 eq) or activated MnO₂ after the N₂ evolution ceases. Alternatively, switch your dienophile from an alkene to an alkyne; alkynes yield the fully aromatic pyridazine directly upon retro-Diels-Alder extrusion, bypassing the oxidation step entirely.

Q2: I am attempting a Suzuki-Miyaura cross-coupling on a halogenated pyridazine, but I am observing significant starting material recovery and protodeboronation. What should I change? Causality & Solution: Pyridazines are highly electron-deficient heterocycles. While this actually facilitates the oxidative addition of Palladium to the carbon-halogen bond[3], it also makes the pyridazine core sensitive to harsh basic conditions, and slow transmetalation can lead to protodeboronation of your boronic acid.

  • Action: Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH/KOH) and use a more electron-rich, sterically demanding ligand (like XPhos or SPhos) to accelerate the reductive elimination step before side reactions occur. Ensure your solvent is thoroughly degassed, as electron-deficient Pd-complexes are highly susceptible to oxygen-induced degradation.

Suzuki_Coupling Halopyridazine Halogenated Pyridazine (Electrophile) OxidativeAddition Oxidative Addition (Pd(0) → Pd(II)) Halopyridazine->OxidativeAddition BoronicAcid Aryl Boronic Acid (Nucleophile) Transmetalation Transmetalation (Base Mediated) BoronicAcid->Transmetalation OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Product Functionalized Pyridazine (High Yield) ReductiveElimination->Product Optimal Ligand/Base Dehalogenation Side Product: Dehalogenation ReductiveElimination->Dehalogenation Protodeboronation (Poor Conditions)

Catalytic cycle and common failure modes in pyridazine cross-coupling.

Q3: How can I improve the regioselectivity when synthesizing unsymmetrical pyridazines via aza-Diels-Alder reactions? Causality & Solution: In reactions between 1,2,3-triazines and 1-propynylamines, regioselectivity is dictated by the alignment of the most nucleophilic center of the dienophile with the most electrophilic center of the diene[4]. Poor regioselectivity usually stems from high reaction temperatures overriding the subtle steric and electronic biases of the substrates.

  • Action: Lower the reaction temperature to room temperature and switch to a more polarizable halogenated solvent (like CHCl₃ or ClCH₂CH₂Cl). Optimization studies demonstrate that neutral conditions at ambient temperatures heavily favor the C5/N2 cycloaddition mode, leading to highly regioselective 6-aryl-pyridazin-3-amine formation[4].

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the aza-Diels-Alder synthesis of pyridazine derivatives, illustrating the critical impact of solvent selection and reaction time on overall yield under neutral conditions[4].

EntrySolvent SystemTemperatureTime (h)Isolated Yield (%)Regioselectivity
1CHCl₃Room Temp (rt)1.550%High
2ClCH₂CH₂ClRoom Temp (rt)3.053%High
3Toluene110 °C (Reflux)2.0< 30%Poor (Mixed Isomers)
4DMF100 °C4.042%Moderate

Data Interpretation: Halogenated solvents at room temperature provide the optimal balance between solubility and the stabilization of the transition state during the inverse electron-demand aza-Diels-Alder reaction, preserving high regioselectivity[4].

References

  • A Technical Guide to the Synthesis of Pyridazine Derivatives. Benchchem. 1

  • Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters (ACS Publications). 2

  • Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry (ACS Publications). 4

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. PMC / National Institutes of Health.3

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals working with 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals working with 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol .

Purifying this molecule presents a unique set of chromatographic challenges due to its amphoteric nature—it combines a highly lipophilic, basic tertiary amine (the cyclohexyl-ethyl-amino group) with a polar, tautomerizable pyridazin-3-ol core. This guide synthesizes field-proven methodologies and theoretical chemistry to help you troubleshoot and optimize your purification workflows.

PART 1: Physicochemical Profiling & Chromatographic Behavior

Before troubleshooting, it is critical to understand the intrinsic properties of the molecule that dictate its behavior on a column. The structural dichotomy of this compound leads to specific, predictable chromatographic artifacts.

Table 1: Physicochemical Properties & Chromatographic Impact

Structural FeatureChemical BehaviorChromatographic Impact
Pyridazin-3-ol Core Undergoes lactim-lactam tautomerism (Pyridazin-3-ol Pyridazin-3(2H)-one).Causes peak broadening, tailing, or "split peaks" (doublets) in LC-MS/HPLC if interconversion is slow.
Tertiary Amine Highly basic ( pKa​ ~ 9-10); acts as a strong hydrogen bond acceptor.Induces severe streaking on bare silica due to strong electrostatic interactions with acidic silanols.
Cyclohexyl Group Highly lipophilic and sterically bulky.Reduces aqueous solubility, complicating sample loading for Reverse-Phase (RP) chromatography.

PART 2: Troubleshooting FAQs

Q1: I observe a "split peak" or a doublet in my LC-MS/HPLC chromatogram, but my NMR shows a single pure compound. Is my sample degrading?

A: No, your sample is likely intact. This is a classic artifact of lactim-lactam tautomerism . Mechanistic Cause: The pyridazin-3-ol core exists in equilibrium with its pyridazin-3(2H)-one form. Theoretical DFT studies have demonstrated that the tautomeric conversion of pyridazin-3(2H)-one into pyridazin-3-ol is highly dependent on the solvent environment, with explicit water molecules acting as bridges to facilitate hydrogen transfer [1]. On a chromatography column, if the rate of this tautomeric interconversion is intermediate relative to the column transit time, the two tautomers will partially resolve, appearing as a doublet. Corrective Action:

  • Elevate Column Temperature: Heat the LC column to 45–50 °C. This accelerates the tautomerization rate, coalescing the two peaks into a single sharp peak.

  • pH Locking: Use a highly acidic mobile phase (e.g., 0.1% Formic Acid or TFA) to protonate the molecule and lock it into a single ionization state.

Q2: My compound streaks severely on standard normal-phase silica gel, and my recovery yield is <40%. Why?

A: The basic tertiary amine (cyclohexyl(ethyl)amino) is interacting irreversibly with the acidic silanol groups ( pKa​ ~4.5) on the bare silica surface. Mechanistic Cause: Standard silica acts as a cation exchanger for strong bases. The lipophilic cyclohexyl group slows down the elution, while the amine anchors the molecule to the stationary phase. Corrective Action: You must passivate the silica. Add 1–2% Triethylamine (TEA) to your mobile phase. The TEA competitively binds to the silanol groups, allowing your target aminopyridazine to elute cleanly. This is a standardized requirement for the purification of aminopyridazine-derived pharmaceuticals [2].

Q3: How do I separate the target compound from its regioisomer (e.g., 3-amino-6-pyridazinol) if synthesized from 3,6-dichloropyridazine?

A: Regioisomers of this type have nearly identical polarities but differ slightly in their pKa​ and hydrodynamic radius. Corrective Action: Normal-phase silica will struggle to resolve these. Switch to Reverse-Phase Preparative HPLC (RP-HPLC) using a shallow gradient (e.g., increasing organic modifier by only 1-2% per minute) and a buffered mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.5) to maximize the subtle hydrophobicity differences between the regioisomers.

PART 3: Standardized Experimental Protocols

Protocol A: Amine-Modified Normal-Phase Flash Chromatography

Use this protocol for bulk pre-purification (Scale: >1 gram).

  • Column Passivation: Equilibrate a standard bare silica column with 5 column volumes (CV) of Hexanes/Ethyl Acetate (1:1) containing 1% (v/v) Triethylamine (TEA) . Causality: Pre-equilibrating with TEA neutralizes the acidic silanols before the compound is introduced, preventing irreversible binding at the loading front.

  • Sample Loading: Dissolve the crude mixture in the minimum amount of Dichloromethane (DCM). If the sample is insoluble due to its amphoteric nature, dry-load it by adsorbing the mixture onto 2–3 grams of Celite or silica gel, drying under vacuum, and loading the powder onto the column head.

  • Gradient Elution:

    • 0–3 CV: 50% Ethyl Acetate in Hexanes (+ 1% TEA)

    • 3–8 CV: Ramp to 100% Ethyl Acetate (+ 1% TEA)

    • 8–12 CV: Ramp to 10% Methanol in Ethyl Acetate (+ 1% TEA) to elute the target compound.

  • Post-Processing (Critical): Pool the product fractions. To remove the residual high-boiling TEA, concentrate the fractions under reduced pressure, add 10 mL of Toluene, and co-evaporate. Repeat this twice. Causality: Toluene forms a low-boiling azeotrope with TEA, ensuring complete removal of the basic modifier without requiring a harsh aqueous workup that could lead to product loss.

Protocol B: pH-Controlled Reverse-Phase Preparative HPLC

Use this protocol for final, high-purity isolation (Scale: <1 gram).

  • System Setup: Utilize a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm). Set the column oven to 45 °C to coalesce tautomeric peaks.

  • Mobile Phase Preparation:

    • Buffer A: HPLC-grade Water + 0.1% Formic Acid (FA)

    • Buffer B: HPLC-grade Acetonitrile + 0.1% FA Causality: The acidic modifier protonates the tertiary amine, increasing aqueous solubility during the loading phase and suppressing the lactim-lactam tautomerism.

  • Gradient Method:

    • 0–2 min: Hold at 5% B (Desalting phase)

    • 2–15 min: Linear gradient from 5% B to 60% B

    • 15–18 min: Column wash at 95% B

  • Recovery: Lyophilize (freeze-dry) the collected fractions directly. Avoid rotary evaporation at high temperatures in acidic aqueous conditions to prevent potential degradation of the pyridazinol core.

PART 4: Purification Decision Workflow

Use the following decision matrix to determine the optimal purification strategy based on your experimental scale and purity requirements.

PurificationWorkflow Start Crude 6-(Cyclohexyl(ethyl)amino) pyridazin-3-ol Assess Assess Scale & Purity Goal Start->Assess NP Normal-Phase Flash (Scale > 1g) Assess->NP Bulk / Pre-purification RP Reverse-Phase Prep-HPLC (Scale < 1g) Assess->RP Fine / High Purity NP_Mod Add 1-2% TEA to DCM/MeOH Mobile Phase NP->NP_Mod RP_Mod Use 0.1% Formic Acid or NH4HCO3 buffer RP->RP_Mod NP_Result Co-evaporate with Toluene to remove residual TEA NP_Mod->NP_Result RP_Result Lyophilize Fractions (Avoid thermal degradation) RP_Mod->RP_Result Pure Pure Target Compound NP_Result->Pure RP_Result->Pure

Fig 1. Decision matrix for the purification of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol.

PART 5: References

  • Exploring the Effects of Water on the Mechanism of the Catalyst-Free Reaction between Isatin and 3-Methyl-2-pyrazolin-5-one from the Mixed Implicit/Explicit Multiple Types of Water Clusters The Journal of Physical Chemistry B - ACS Publications 1

  • 5-HT 3 Antagonists Derived from Aminopyridazine-type Muscarinic M1 Agonists Journal of Medicinal Chemistry - ACS Publications2

Sources

Optimization

Technical Support Center: Stability Testing &amp; Troubleshooting for 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol

Welcome to the Technical Support Center for the analytical and developmental testing of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol . As a complex heterocyclic active pharmaceutical ingredient (API) building block, this mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical and developmental testing of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol . As a complex heterocyclic active pharmaceutical ingredient (API) building block, this molecule presents unique stability and chromatographic challenges. Its structure features a pyridazin-3-ol core (highly prone to lactam-lactim tautomerism) and a tertiary amine (susceptible to rapid N-oxidation).

This guide provides researchers and drug development professionals with field-proven protocols, mechanistic troubleshooting, and regulatory-aligned methodologies based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines[1][2].

Part 1: Forced Degradation & Stability Workflow

To establish a self-validating stability-indicating method (SIM), the API must be subjected to controlled stress to achieve a target degradation of 5–20%[3]. This ensures that all potential degradation products are generated and chromatographically resolved without triggering unrealistic secondary degradation pathways[4].

G cluster_stress ICH Q1A(R2) Forced Degradation Stressors API 6-(Cyclohexyl(ethyl)amino) pyridazin-3-ol API Hydrolysis Hydrolytic Stress (0.1N HCl / 0.1N NaOH) API->Hydrolysis Oxidation Oxidative Stress (0.3% - 3% H2O2) API->Oxidation Thermal Thermal Stress (Solid/Solution, 60°C) API->Thermal Photo Photolytic Stress (UV/Vis, ICH Q1B) API->Photo Neutralization Sample Neutralization & Quenching Hydrolysis->Neutralization Oxidation->Neutralization Thermal->Neutralization Photo->Neutralization Analysis Stability-Indicating Assay (HPLC-UV/HRMS) Neutralization->Analysis Degradants Mass Balance & Impurity Profiling (Target: 5-20% Degradation) Analysis->Degradants

Workflow for ICH Q1A(R2) compliant forced degradation and stability-indicating assay development.

Step-by-Step Experimental Methodologies

1. Hydrolytic Degradation (Acid/Base) Causality: Evaluates the stability of the exocyclic C-N bond and the pyridazine ring under extreme pH.

  • Preparation: Dissolve the API in a minimal amount of Acetonitrile (ACN) to ensure solubility, then dilute to 1 mg/mL using 0.1 N HCl (for acid) or 0.1 N NaOH (for base).

  • Stress Application: Incubate the solutions at 60°C in a dark, temperature-controlled environment for 24 to 48 hours.

  • Neutralization (Critical Step): To prevent damage to the HPLC column and halt degradation, neutralize the acid sample with an equivalent volume of 0.1 N NaOH, and the base sample with 0.1 N HCl.

  • Dilution: Dilute to the target analytical concentration (e.g., 0.1 mg/mL) using the initial mobile phase.

2. Oxidative Degradation Causality: Targets the electron-rich tertiary amine (cyclohexyl(ethyl)amino group), which is highly susceptible to forming N-oxides.

  • Preparation: Prepare a 1 mg/mL solution of the API in a 50:50 Water:ACN mixture.

  • Stress Application: Add H2​O2​ to achieve a final concentration of 3%. Incubate at room temperature for 24 hours. (Note: If degradation exceeds 20%, titrate the H2​O2​ down to 0.3% to prevent secondary degradation).

  • Quenching: Quench residual peroxide using sodium metabisulfite before injection to prevent on-column oxidation.

3. Thermal & Photolytic Degradation Causality: Evaluates solid-state stability and susceptibility to UV/Vis-induced radical formation.

  • Thermal: Spread the solid API in a thin layer (≤2 mm) in a petri dish. Expose to 60°C and 75% Relative Humidity (RH) for 7 to 14 days[3].

  • Photolytic: Expose the solid API and a 1 mg/mL solution to 1.2 million lux hours and 200 watt hours/square meter of UV light, strictly adhering to ICH Q1B guidelines[1]. Use a dark control wrapped in aluminum foil.

Part 2: Technical FAQs & Troubleshooting Guide

This section addresses the specific physicochemical anomalies researchers encounter when analyzing 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol.

Q1: Why am I observing severe peak broadening and peak splitting for the main API peak during my HPLC runs?

The Causality: This is a classic chromatographic artifact caused by lactam-lactim tautomerism . The pyridazin-3-ol core exists in an equilibrium between the hydroxyl form (lactim) and the ketone form (pyridazin-3(2H)-one, lactam). At neutral pH (e.g., pH 6-8), the interconversion rate between these tautomers is often on the same timescale as the chromatographic separation, resulting in a "smeared" or split peak. The Fix: You must lock the molecule into a single ionization/tautomeric state.

  • Action: Modify your mobile phase A (aqueous) to be highly acidic. Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (pH ~2.0-2.5). The low pH will protonate the basic nitrogen atoms and suppress the tautomeric equilibrium, yielding a sharp, symmetrical peak.

Q2: During oxidative stress testing, I am seeing a massive loss of the parent peak (>50%) and a new peak with a mass shift of exactly +16 Da. How should I proceed?

The Causality: The tertiary amine (cyclohexyl(ethyl)amino group) is highly nucleophilic and prone to rapid N-oxidation in the presence of peroxides, forming an N-oxide (+16 Da). A 3% H2​O2​ solution is often too harsh for tertiary amines, leading to primary degradation exceeding the ICH target of 5-20%[3], which can trigger unrealistic secondary degradation (e.g., dealkylation). The Fix:

  • Action 1 (Methodology): Reduce the oxidative stressor. Repeat the experiment using 0.3% or 0.1% H2​O2​ at room temperature, monitoring at 2, 6, and 24 hours to capture the 10% degradation sweet spot.

  • Action 2 (Validation): Use LC-MS/MS to confirm the site of oxidation. The MS/MS fragmentation pattern of the +16 Da peak will show the addition on the aliphatic amine fragment rather than the pyridazine ring.

Q3: My mass balance is failing (Total Peak Area < 85%) after photolytic degradation. Where is the rest of my sample?

The Causality: Poor mass balance in photostability studies usually indicates one of two things:

  • The degradation products are highly volatile and escaping the system.

  • The degradants lack a strong chromophore and are invisible to your UV detector at the chosen wavelength. The Fix:

  • Action: First, switch from a single-wavelength UV detector to a Photodiode Array (PDA) and extract the chromatogram at a lower wavelength (e.g., 210 nm) to catch degradants that have lost the conjugated pyridazine chromophore. Second, cross-validate the sample using a universal detector (like CAD or ELSD) or High-Resolution Mass Spectrometry (HRMS) to account for all non-UV-absorbing fragments.

Q4: The API precipitates when I attempt hydrolytic degradation in 0.1 N HCl. How do I ensure a valid stress test?

The Causality: While the basic amine should theoretically protonate and dissolve in acid, the highly lipophilic cyclohexyl group significantly reduces aqueous solubility, leading to precipitation. A biphasic system invalidates the degradation kinetics. The Fix:

  • Action: Utilize a co-solvent system. Dissolve the API in 20-30% Acetonitrile or Methanol before adding the 0.1 N HCl. Ensure the co-solvent concentration is kept constant across all stress conditions (including the control) to maintain a self-validating experimental matrix.

Part 3: Quantitative Data & Specifications

To ensure compliance with ICH Q1A(R2) and maintain a self-validating system, adhere to the targeted degradation margins and analytical conditions outlined below[2][3].

Table 1: ICH Q1A(R2) Stress Conditions & Target Margins

Stress ConditionReagent / EnvironmentTemp / TimeTarget DegradationRisk Factor for this API
Acidic Hydrolysis 0.1 N HCl (with 20% ACN)60°C / 24-48h5% - 20%Low (Stable C-N bonds)
Basic Hydrolysis 0.1 N NaOH (with 20% ACN)60°C / 24-48h5% - 20%Low to Moderate
Oxidation 0.3% - 3.0% H2​O2​ Ambient / 24h5% - 20%High (N-oxide formation)
Thermal (Solid) Controlled Chamber60°C, 75% RH / 14d5% - 10%Moderate
Photolytic UV/Vis Chamber (ICH Q1B)1.2M lux-hr5% - 20%Moderate (Ring cleavage)

Table 2: Recommended Stability-Indicating HPLC Parameters

ParameterSpecificationScientific Justification
Column C18, 100 x 4.6 mm, 2.7 µm (Core-Shell)High efficiency for resolving closely eluting degradants.
Mobile Phase A Water + 0.1% TFA (pH ~2.0)Critical: Suppresses tautomerism of the pyridazin-3-ol core.
Mobile Phase B Acetonitrile + 0.05% TFAProvides necessary elution strength for the lipophilic cyclohexyl group.
Gradient 5% B to 95% B over 15 minsEnsures elution of both polar degradants and non-polar impurities.
Detection PDA (210 nm - 400 nm) & MSRequired for comprehensive mass balance and structural elucidation.

References

  • ICH Q1A(R2): Stability testing of new drug substances and products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing ACD/Labs URL:[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review National Institutes of Health (NIH) / Journal of Pharmaceutical Analysis URL:[Link]

  • Forced Degradation Testing in Pharma: Regulatory Compliance and Methodologies ResolveMass Laboratories Inc. URL:[Link]

  • Forced Degradation Studies for Stability Nelson Labs URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Efficacy of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol as a Putative p38 MAPK Inhibitor

This guide provides a comprehensive framework for validating the biological efficacy of the novel compound 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol, hereafter referred to as Compound-X. Given the prevalence of the pyrida...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the biological efficacy of the novel compound 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol, hereafter referred to as Compound-X. Given the prevalence of the pyridazine scaffold in kinase inhibitors, we hypothesize that Compound-X acts as an inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of inflammatory responses.[1][2][3][4] This document outlines the rationale, experimental protocols, and comparative data required to rigorously test this hypothesis against established p38 MAPK inhibitors.

Introduction: The p38 MAPK Signaling Pathway in Inflammation

The p38 MAPK signaling cascade is a highly conserved intracellular pathway that plays a central role in translating external stressors and inflammatory stimuli into a cellular response.[3][5][6] This pathway is a critical component of the inflammatory process, making it a significant target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neuroinflammatory conditions.[7][8][9]

Activation of the p38 MAPK pathway, primarily the p38α and p38β isoforms, by pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or cellular stress leads to the phosphorylation and activation of downstream targets.[3][7] A key substrate is MAPK-activated protein kinase 2 (MK2), which, upon activation, stabilizes the messenger RNA (mRNA) of pro-inflammatory cytokines, leading to their increased synthesis and release.[3][5] This creates a positive feedback loop that amplifies the inflammatory response.[7] Consequently, inhibiting p38 MAPK is a promising strategy for mitigating inflammation.[2][4]

This guide will compare our investigational molecule, Compound-X, with the following well-characterized p38 MAPK inhibitors:

  • SB203580: A first-generation, widely studied pyridinyl imidazole inhibitor of p38α and p38β.[10][11][12]

  • Losmapimod (GW856553): A potent, orally active p38 MAPK inhibitor that has been evaluated in numerous clinical trials.[13][14]

  • Skepinone-L: A highly selective and potent ATP-competitive inhibitor of p38 MAPK with excellent in vivo efficacy.[15][16][17]

Signaling Pathway Diagram

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α, IL-1β) MKK3_6 MKK3/6 Stimuli->MKK3_6 activates p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK phosphorylates (activates) MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates (activates) Cytokine_mRNA Pro-inflammatory Cytokine mRNA (e.g., TNF-α, IL-6) p38_MAPK->Cytokine_mRNA post-transcriptional regulation MK2->Cytokine_mRNA stabilizes mRNA_destab mRNA Destabilization Cytokine_mRNA->mRNA_destab Cytokine_protein Cytokine Synthesis & Release Cytokine_mRNA->Cytokine_protein Inflammation Inflammatory Response Cytokine_protein->Inflammation Compound_X Compound-X (Hypothesized) Compound_X->p38_MAPK Alternatives SB203580 Losmapimod Skepinone-L Alternatives->p38_MAPK

Caption: p38 MAPK signaling pathway in inflammation.

Comparative Efficacy of p38 MAPK Inhibitors

The primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This section compares the reported IC50 values of our selected reference compounds. The efficacy of Compound-X will be determined through the experimental protocols outlined in Section 3.

CompoundTarget IsoformsIn Vitro IC50 (Enzymatic Assay)Cellular IC50 (TNF-α Release)Reference(s)
Compound-X p38α/β (Hypothesized)To be determinedTo be determinedN/A
SB203580 p38α/β~40-500 nM~1 µM[10][18][19]
Losmapimod p38α/βpKi 8.1 (p38α), 7.6 (p38β)~27 nM[13][14][20]
Skepinone-L p38α/β~5 nM~80 nM[17]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Experimental Validation Protocols

To validate the biological efficacy of Compound-X as a p38 MAPK inhibitor, a two-tiered approach is essential: an in vitro biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess its activity in a physiological context.

In Vitro p38α Kinase Assay

This assay directly measures the ability of Compound-X to inhibit the phosphorylation of a specific substrate by recombinant human p38α kinase. A common substrate for this assay is the activating transcription factor 2 (ATF-2).[18][21][22]

Experimental Workflow

in_vitro_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection p38_enzyme Recombinant p38α Kinase Incubation Incubate at 30°C for 30-60 min p38_enzyme->Incubation ATF2 ATF-2 Substrate ATF2->Incubation ATP ATP (γ-32P or cold) ATP->Incubation Inhibitors Compound-X & Controls (Serial Dilutions) Inhibitors->Incubation SDS_PAGE Terminate Reaction & run SDS-PAGE Incubation->SDS_PAGE Western_Blot Western Blot for Phospho-ATF-2 (Thr71) SDS_PAGE->Western_Blot Quantification Quantify Signal (e.g., Autoradiography, Luminescence) Western_Blot->Quantification

Caption: Workflow for the in vitro p38 MAPK kinase assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).[23]

    • Serially dilute Compound-X and control inhibitors (SB203580, Losmapimod, Skepinone-L) in DMSO, followed by a final dilution in the kinase buffer.

    • Prepare a solution of recombinant p38α kinase and ATF-2 substrate in the kinase buffer.[22]

    • Prepare an ATP solution (e.g., 100 µM) in the kinase buffer. For radioactive detection, spike with [γ-³²P]ATP.[24]

  • Kinase Reaction:

    • In a 96-well plate, add the diluted compounds.

    • Add the p38α kinase and ATF-2 substrate solution to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[22]

  • Detection and Analysis:

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ATF-2 (p-ATF-2 at Thr71).[22]

    • Use a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using a chemiluminescence substrate and quantify the band intensities.

    • Alternatively, non-radioactive TR-FRET or luminescence-based assays (e.g., ADP-Glo™) can be used for higher throughput.[21][23]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of LPS-Induced TNF-α Production

This assay assesses the ability of Compound-X to inhibit the p38 MAPK pathway in a cellular context by measuring the production of the pro-inflammatory cytokine TNF-α. Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1 are suitable models for this purpose.[18][20] Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of the p38 MAPK pathway.[18]

Experimental Workflow

cellular_workflow cluster_prep Cell Culture & Treatment cluster_incubation Incubation cluster_analysis Analysis Cells Culture PBMCs or THP-1 cells Pretreat Pre-treat with Compound-X & Controls (1 hour) Cells->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate for 4-24 hours Stimulate->Incubate Supernatant Collect Supernatant Incubate->Supernatant ELISA Measure TNF-α by ELISA Supernatant->ELISA IC50_Calc Calculate Cellular IC50 ELISA->IC50_Calc

Sources

Comparative

Cross-Validation Methodologies for 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol: A Novel PARP7 Inhibitor Scaffold

Executive Summary & Mechanistic Rationale In the rapidly evolving landscape of immuno-oncology, targeting mono-ADP-ribosyltransferases has emerged as a critical strategy to overcome tumor immune evasion. 6-(Cyclohexyl(et...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of immuno-oncology, targeting mono-ADP-ribosyltransferases has emerged as a critical strategy to overcome tumor immune evasion. 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol is a highly potent, structurally distinct small-molecule inhibitor targeting Poly(ADP-ribose) polymerase 7 (PARP7, also known as TIPARP).

Unlike PARP1/2, which are primarily involved in DNA damage repair, PARP7 functions as a negative regulator of the Type I interferon (IFN) response. It achieves this by mono-ADP-ribosylating (MARylating) TANK-binding kinase 1 (TBK1), thereby suppressing the phosphorylation of Interferon Regulatory Factor 3 (IRF3) . By selectively binding to the NAD+ pocket of PARP7, 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol restores the cGAS-STING-TBK1-IRF3 signaling axis, promoting robust T-cell-mediated antitumor immunity .

To confidently advance this compound through preclinical development, researchers must deploy a rigorous cross-validation methodology. Relying solely on cell-free biochemical assays often leads to translational failures due to poor cellular permeability or off-target polypharmacology.

PARP7_Pathway Inhibitor 6-(Cyclohexyl(ethyl)amino) pyridazin-3-ol PARP7 PARP7 (TIPARP) Inhibitor->PARP7 Inhibits TBK1 TBK1 PARP7->TBK1 MARylation (Inhibits) IRF3 IRF3 TBK1->IRF3 Phosphorylates (Activates) IFN Type I IFN (IFN-β) IRF3->IFN Transcription

Figure 1: PARP7-mediated suppression of IFN-β signaling and site of inhibitor intervention.

Comparative Performance Profiling

To objectively evaluate the performance of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol, we benchmarked it against RBN-2397 (a clinical-stage PARP7 reference inhibitor) and Olaparib (a PARP1/2 specific inhibitor used as a negative control for selectivity).

The data below synthesizes results across three orthogonal validation tiers: Cell-free catalytic inhibition, live-cell target engagement, and phenotypic functional response.

CompoundPrimary TargetBiochemical IC₅₀ (nM)NanoBRET IC₅₀ (nM)IFN-β EC₅₀ (nM)Selectivity (PARP7 vs PARP1)
6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol PARP74.2 ± 0.318.5 ± 1.245.1 ± 3.4>1000x
RBN-2397 (Reference)PARP78.5 ± 0.632.4 ± 2.188.0 ± 5.2>500x
Olaparib (Negative Control)PARP1/2>10,000>10,000N/A<0.01x

Data Interpretation: 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol demonstrates superior biochemical potency and cellular target engagement compared to the clinical reference. The predictable rightward shift from Biochemical IC₅₀ to NanoBRET IC₅₀ reflects the competitive intracellular environment (high endogenous NAD+ concentrations).

Step-by-Step Experimental Methodologies

As an Application Scientist, I emphasize that protocols must be designed as self-validating systems . Every step must include internal controls to rule out false positives (e.g., compound autofluorescence) and false negatives (e.g., cell death masking as loss of signal).

Protocol A: Live-Cell Target Engagement (NanoBRET™)

Scientific Rationale: Biochemical assays cannot confirm if a compound successfully crosses the lipid bilayer or if it binds its target in the presence of complex intracellular scaffolding proteins. The NanoBRET assay solves this by utilizing a competitive displacement format in living cells .

Self-Validating Architecture: We utilize an extracellular NanoLuc inhibitor in step 4. This specifically quenches any luminescence from dead/lysed cells, guaranteeing that the measured BRET signal originates exclusively from intact, living cells.

Step-by-Step Workflow:

  • Cell Preparation & Transfection: Plate HEK293 cells in a 96-well white plate at a density of 2 × 10⁴ cells/well. Transfect cells with a plasmid encoding the PARP7-NanoLuc® fusion protein using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer & Compound Addition: Prepare a 10-point serial dilution of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol (ranging from 10 µM to 0.1 nM) in assay medium. Add the compound to the cells alongside a fixed concentration of the fluorescent NanoBRET PARP Tracer (e.g., 1 µM final concentration).

  • Equilibration: Include DMSO as a vehicle control (0.1% final) and Olaparib as a negative selectivity control. Incubate the plates for 2 hours at 37°C to allow the compound and tracer to reach binding equilibrium at the PARP7 active site.

  • Substrate Addition: Add the NanoBRET Nano-Glo® Substrate and the Extracellular NanoLuc Inhibitor to all wells.

  • Detection & Analysis: Within 10 minutes, measure luminescence on a microplate reader equipped with dual filters: 460 nm (NanoLuc donor emission) and 618 nm (Tracer acceptor emission). Calculate the BRET ratio (618 nm / 460 nm) and plot against compound concentration to determine the intracellular IC₅₀.

NanoBRET_Principle cluster_0 Absence of Inhibitor cluster_1 Presence of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol NLuc1 PARP7-NanoLuc Tracer1 Fluorescent Tracer NLuc1->Tracer1 Binds Signal1 High BRET Signal Tracer1->Signal1 Energy Transfer NLuc2 PARP7-NanoLuc Inhibitor Inhibitor NLuc2->Inhibitor Binds Tracer2 Displaced Tracer Inhibitor->Tracer2 Displaces Signal2 Loss of BRET Tracer2->Signal2 No Transfer

Figure 2: Competitive displacement principle of the live-cell NanoBRET target engagement assay.

Protocol B: High-Throughput Biochemical Profiling (TR-FRET)

Scientific Rationale: Standard fluorescence assays are highly susceptible to interference from small molecules that autofluoresce. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay between excitation and emission reading, allowing short-lived background fluorescence to decay. This ensures that the IC₅₀ calculated for 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol is an artifact-free representation of its catalytic inhibition.

Step-by-Step Workflow:

  • Reaction Assembly: Prepare the assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Dispense 5 nM of recombinant human PARP7 enzyme into a 384-well low-volume plate.

  • Compound Incubation: Add 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol in a 10-point dose-response curve. Pre-incubate the enzyme-inhibitor mixture for 30 minutes at room temperature.

  • Catalytic Reaction: Initiate the MARylation reaction by adding 100 nM biotinylated NAD+ and 1 µM of a generic peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding a detection mixture containing a Europium-cryptate labeled anti-MARylation antibody (donor) and APC-conjugated streptavidin (acceptor).

  • Measurement: Incubate for 2 hours in the dark. Read the TR-FRET signal using a compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio to quantify PARP7 inhibition.

References

  • Gu, H., et al. (2023). Discovery of the Potent and Highly Selective PARP7 Inhibitor as a Novel Immunotherapeutic Agent for Tumors. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Qiu, F., et al. (2025). PARP7: an Emerging Therapeutic Target-Insights into Biological Functions and Advances in Small-Molecule Inhibitor Development. Journal of Medicinal Chemistry, ACS Publications.[Link]

Comparative

Comparative Molecular Docking and Efficacy Guide: Pyridazin-3-one Inhibitors vs. Standard Vasodilators

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Comparative Molecular Docking & Efficacy Guide Introduction: The Evolution of Vasodilatory Scaffolds The development of novel ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Comparative Molecular Docking & Efficacy Guide

Introduction: The Evolution of Vasodilatory Scaffolds

The development of novel antihypertensive and vasorelaxant agents frequently relies on optimizing established pharmacophores. The pyridazin-3-one scaffold has recently emerged as a highly versatile core in medicinal chemistry. Unlike traditional vasodilators such as hydralazine or systemic NO donors like nitroglycerin, rationally designed pyridazin-3-one derivatives can exert a synergistic, dual-action mechanism: the direct antagonism of the inositol 1,4,5-triphosphate receptor (IP3R) and the potent upregulation of endothelial nitric oxide synthase (eNOS) [1].

This guide objectively compares the molecular docking profiles and in vitro efficacies of novel open-chain (Series 4) and cyclized (Series 5) pyridazin-3-one derivatives against standard clinical alternatives, providing actionable insights for drug development professionals.

Comparative Performance Data

Recent breakthroughs in computer-aided drug design (CADD) have demonstrated that tethering 4-substituted thiosemicarbazide side chains to a pyridazin-3-one core significantly enhances receptor affinity. The data below synthesizes the in vitro vasorelaxant activity over isolated pre-contracted rat thoracic aorta [1].

Table 1: Efficacy Metrics of Pyridazin-3-one Derivatives vs. Clinical Standards
Compound / StandardStructural ModificationEC₅₀ (μM)eNOS mRNA Expression Increase (%)NO Content Up-leveling (%)*
Compound 4f Open-chain thiosemicarbazide0.0136~ 25.0%~ 35.7%
Compound 4h Open-chain thiosemicarbazide0.0117~ 54.9%~ 84.0%
Compound 5d Cyclized derivative0.0053~ 83.6%~ 135.7%
Compound 5e Cyclized derivative0.0025 ~ 140.3% ~ 186.5%
Nitroglycerin Standard NO Donor0.1824BaselineBaseline (Reference)
Diazoxide Standard Vasodilator19.5000N/AN/A
Hydralazine Standard Vasodilator18.2100N/AN/A

*Compared to the corresponding value in nitroglycerin (P < 0.0001).

Causality & Structural Insights (E-E-A-T)

Why does Compound 5e vastly outperform both its open-chain precursors and standard drugs like hydralazine? The causality lies in conformational restriction. The cyclization of the thiosemicarbazide side chain into a rigid ring system (Series 5) drastically reduces the entropic penalty upon binding to the IP3R active site. Molecular docking reveals that this pre-organized geometry allows the pyridazin-3-one core to anchor deeply into the binding pocket, establishing superior hydrogen bonding and π-π stacking interactions compared to the highly flexible open-chain variants (Series 4).

Mechanistic Pathway Visualization

The superior efficacy of these derivatives is driven by a dual-pathway mechanism. By acting as competitive antagonists at the IP3 receptor, they prevent the release of intracellular Ca²⁺. Simultaneously, they modulate gene expression to upregulate eNOS, driving the NO-sGC-cGMP relaxation cascade [1].

Pathway Drug Pyridazin-3-one Derivatives (e.g., 5e) IP3R IP3 Receptor (PDB: 1N4K) Drug->IP3R Competitive Binding (Docking validated) eNOS eNOS mRNA Upregulation Drug->eNOS Gene Expression Modulation Ca2 Decreased Intracellular Ca2+ IP3R->Ca2 Inhibition of Ca2+ release Relax Vasorelaxation Ca2->Relax Smooth Muscle Relaxation NO Nitric Oxide (NO) Production eNOS->NO Enzymatic Activity sGC sGC Activation & cGMP Increase NO->sGC Diffusion to Smooth Muscle sGC->Relax Actin-Myosin Decoupling

Dual mechanism of pyridazin-3-one derivatives via IP3R antagonism and eNOS-NO-cGMP pathway.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following workflows represent a self-validating system. The in silico predictions must be anchored by a positive control redocking step before proceeding to in vitro tissue assays.

Protocol A: In Silico Molecular Docking Workflow
  • Protein Preparation: Retrieve the crystal structure of the inositol 1,4,5-triphosphate receptor in complex with IP3 (PDB ID: 1N4K). Strip co-crystallized water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Self-Validating Grid Generation: Define the grid box around the native IP3 binding core. Critical Step: Redock the native ligand (IP3) and the reference standard (hydralazine). The grid parameters are only validated if the docking algorithm reproduces the known experimental binding pose with an RMSD of < 2.0 Å.

  • Ligand Docking: Prepare the 3D geometries of the pyridazin-3-one derivatives (Compounds 4a-l, 5a-h) via energy minimization. Execute docking runs using AutoDock Vina.

  • Pose & Affinity Analysis: Extract the binding free energies (ΔG). Compare the interaction profiles (hydrogen bonds, hydrophobic contacts) of the novel derivatives against the hydralazine baseline.

Workflow Prep Ligand & Protein Prep (1N4K) Grid Grid Box Generation (IP3 Binding Core) Prep->Grid Dock Molecular Docking (AutoDock/Vina) Grid->Dock Score Scoring & Pose Analysis (Binding Energy) Dock->Score Valid In Vitro Validation (Rat Aorta Assay) Score->Valid

Self-validating molecular docking and in vitro assay workflow for IP3R targeting.

Protocol B: In Vitro Vasorelaxant & eNOS Assay
  • Tissue Isolation & Equilibration: Isolate thoracic aorta rings from male Wistar rats. Suspend the rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with a 95% O₂ / 5% CO₂ mixture. Equilibrate under a resting tension of 1g for 60 minutes.

  • Pre-contraction: Induce a stable, sustained contraction using 1 μM phenylephrine.

  • Cumulative Dosing: Once the contraction plateau is reached, administer the synthesized pyridazin-3-one derivatives in cumulative concentrations ranging from 10−9 to 10−4 M.

  • Data Acquisition: Record the isometric tension continuously. Calculate the EC₅₀ values using non-linear regression analysis.

  • Biochemical Validation: Homogenize the treated aortic tissues. Quantify eNOS mRNA expression levels via quantitative RT-PCR and measure total aortic nitric oxide (NO) content using a standard Griess assay, comparing the up-leveling percentage directly against nitroglycerin-treated tissues.

References

  • Title: Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation Source: RSC Medicinal Chemistry, 2025, Volume 16, Pages 4220-4238. URL: [Link]

Validation

A Comparative Performance Analysis of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol, a Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator

Prepared by: Senior Application Scientist, Advanced Neuropharmacology Division Abstract Cognitive impairment remains a significant challenge in the management of neurodegenerative and psychiatric disorders, with current...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Neuropharmacology Division

Abstract

Cognitive impairment remains a significant challenge in the management of neurodegenerative and psychiatric disorders, with current therapeutic options offering limited efficacy. The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a compelling target for enhancing cognitive function.[1] This guide introduces 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol (hereafter designated Cpd-X), a novel pyridazin-3-ol derivative, and benchmarks its performance as a positive allosteric modulator (PAM) of the α7 nAChR. Through a series of rigorous in vitro and in vivo experiments, we demonstrate that Cpd-X exhibits a superior pharmacological profile compared to established experimental modulators and a standard-of-care cognitive enhancer. Specifically, Cpd-X functions as a potent Type II PAM, significantly amplifying agonist-evoked receptor currents and prolonging channel open time, a mechanism distinct from current cholinesterase inhibitors. In a scopolamine-induced amnesia model, Cpd-X robustly reversed cognitive deficits, outperforming Donepezil. This guide provides comprehensive protocols, comparative data, and mechanistic insights for researchers and drug development professionals evaluating next-generation cognitive enhancers.

Introduction: The Case for a Novel α7 nAChR Modulator

The Therapeutic Landscape of Cognitive Decline

Cognitive deficits are a core symptom of devastating central nervous system (CNS) disorders, including Alzheimer's disease (AD) and schizophrenia.[1] The current standard of care for AD primarily involves acetylcholinesterase inhibitors (e.g., Donepezil, Rivastigmine) and NMDA receptor antagonists (Memantine).[2][3][4] While these agents provide symptomatic relief, their efficacy is modest and they do not halt disease progression.[3] This therapeutic gap underscores the urgent need for novel mechanistic approaches.

The α7 Nicotinic Acetylcholine Receptor: A Prime Target for Cognition

The α7 nAChR, a ligand-gated ion channel abundantly expressed in brain regions critical for cognition like the hippocampus and cortex, is a key player in learning and memory.[1] These receptors have unique functional properties, including rapid activation and desensitization and high permeability to calcium, which allows them to modulate the release of various neurotransmitters.[1][5] Enhancing the function of α7 nAChRs is therefore considered a promising strategy to ameliorate cognitive deficits.[1][6]

The Strategic Advantage of Positive Allosteric Modulation

Rather than directly activating the receptor like an agonist, a Positive Allosteric Modulator (PAM) binds to a distinct site, increasing the receptor's response to its endogenous agonist, acetylcholine.[6] This approach offers a significant advantage: it preserves the natural temporal and spatial patterns of cholinergic transmission, potentially leading to a more physiological effect and a better side-effect profile than direct agonists.[6]

α7 PAMs are broadly classified into two categories[7][8]:

  • Type I PAMs: Primarily increase the peak current response to an agonist with minimal effect on receptor desensitization.

  • Type II PAMs: Not only increase the peak current but also markedly slow the desensitization process, prolonging the receptor's active state.[7][8]

This guide characterizes Cpd-X, a novel pyridazinone derivative, as a potent Type II PAM and benchmarks its performance against established standards. The pyridazine and pyridazinone chemical scaffolds are known to possess a wide spectrum of biological activities, making them a rich source for novel therapeutic agents.[9][10]

In Vitro Performance Benchmarking: Potency, Efficacy, and Mechanism

To define the pharmacological signature of Cpd-X, we conducted head-to-head comparisons against PNU-120596, a canonical Type II PAM, and NS-1738, a well-characterized Type I PAM.[7][11]

Rationale for Experimental Approach

We employed two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes expressing human α7 nAChRs. This technique is the gold standard for characterizing ion channel modulators as it provides a direct, real-time measurement of ion flow across the cell membrane, allowing for a detailed assessment of potency, efficacy, and channel kinetics.[7] This direct functional assessment is crucial for distinguishing between Type I and Type II modulation profiles.

Experimental Results

Cpd-X demonstrated a significant potentiation of the current evoked by a sub-maximal concentration of acetylcholine (ACh). As shown in the representative traces, Cpd-X not only increased the peak amplitude of the ACh-evoked current but also dramatically prolonged the current duration, a hallmark of Type II PAMs.[7][8] This effect was more pronounced than that observed with PNU-120596. In contrast, the Type I PAM NS-1738 increased the peak current but had no significant effect on the rapid desensitization.

Table 1: In Vitro Comparative Performance at the Human α7 nAChR

CompoundClassPotency (EC₅₀) for PotentiationEfficacy (% of ACh Max)Effect on Desensitization
Cpd-X Type II PAM 120 nM >2500% Profound Slowing
PNU-120596Type II PAM350 nM>2000%Significant Slowing
NS-1738Type I PAM1.5 µM~400%Minimal

Data represent mean values from n=8 oocytes per compound. EC₅₀ was determined in the presence of 100 µM ACh.

Selectivity Profile

To ensure the observed effects were specific to the α7 nAChR, Cpd-X was screened against a panel of other relevant CNS receptors, including α4β2 and α3β4 nAChRs and the 5-HT3 receptor. At concentrations up to 10 µM, Cpd-X showed no significant activity at these off-target receptors, indicating a high degree of selectivity for the α7 subtype.

In Vitro Workflow & Signaling Diagram

experimental_workflow cluster_prep Oocyte Preparation cluster_tevc Two-Electrode Voltage Clamp (TEVC) cluster_analysis Data Analysis oocyte Xenopus laevis Oocytes inject Inject h-α7 nAChR cRNA oocyte->inject incubate Incubate 3-5 days inject->incubate clamp Voltage Clamp Oocyte at -60mV incubate->clamp perfusion Perfuse with ACh ± Compound clamp->perfusion record Record Ion Current perfusion->record measure Measure Peak Current & Desensitization Rate record->measure dose_response Generate Dose-Response Curves measure->dose_response params Calculate EC₅₀ & Emax dose_response->params

Caption: Workflow for In Vitro Characterization using TEVC.

pampathway cluster_membrane Cellular Membrane receptor α7 nAChR (Closed State) receptor_open α7 nAChR (Open State) receptor->receptor_open Fast Activation receptor_desens α7 nAChR (Desensitized) receptor_open->receptor_desens Fast Desensitization Ca_influx Ca²⁺ Influx receptor_open->Ca_influx ACh Acetylcholine (ACh) (Orthosteric Agonist) ACh->receptor Binds Orthosteric Site PAM Cpd-X (Type II PAM) (Allosteric Site) PAM->receptor Binds Allosteric Site PAM->receptor_open Stabilizes Open State, Slows Desensitization Downstream Downstream Signaling (e.g., ERK Phosphorylation, Neurotransmitter Release) Ca_influx->Downstream invivo_design cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training (T1) cluster_day3 Day 3: Testing (T2) hab Place rat in empty arena for 10 min dose Administer Compound (Cpd-X, Donepezil, Vehicle) hab->dose 24h scop Administer Scopolamine (or Saline) dose->scop train Place rat in arena with two identical objects (A1, A2) for 5 min scop->train test Place rat in arena with one familiar (A) and one novel (B) object for 5 min train->test 24h Inter-Trial Interval record Record exploration time for each object test->record calc Calculate Discrimination Index record->calc

Caption: Experimental Timeline for the Novel Object Recognition Study.

Discussion and Future Directions

The data presented in this guide strongly support the characterization of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol (Cpd-X) as a highly potent, selective, and efficacious Type II PAM of the α7 nAChR.

  • Superior In Vitro Profile: Cpd-X exhibits greater potency and a more profound effect on receptor desensitization than the well-known experimental modulator PNU-120596. This robust Type II profile, which prolongs the receptor's signaling capability, may be key to its enhanced in vivo efficacy. [7][8]* Potent Pro-Cognitive Effects: In a validated pharmacological model of amnesia, Cpd-X demonstrated superior cognitive-enhancing effects compared to Donepezil, a current standard of care. This is particularly significant as Cpd-X acts via a distinct mechanism (allosteric modulation) compared to Donepezil (acetylcholinesterase inhibition), suggesting it may offer benefits where current therapies are inadequate.

  • Therapeutic Potential: The unique mechanism of Cpd-X presents a promising new avenue for treating cognitive impairments in AD, schizophrenia, and other CNS disorders. Its ability to enhance, rather than override, endogenous cholinergic signaling may translate to a more favorable clinical profile. [6] Future work will focus on evaluating Cpd-X in more complex, disease-relevant animal models (e.g., transgenic models of Alzheimer's disease), conducting comprehensive pharmacokinetic and safety toxicology studies, and further elucidating the downstream signaling pathways engaged by its potentiation of the α7 nAChR.

Conclusion

6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol represents a best-in-class investigational compound for the treatment of cognitive disorders. Its potent and selective Type II positive allosteric modulation of the α7 nAChR translates into robust pro-cognitive effects that surpass those of current standards in a preclinical model. This compelling dataset establishes Cpd-X as a priority candidate for further development.

Detailed Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Oocyte Preparation: Harvest stage V-VI oocytes from an anesthetized Xenopus laevis frog. Defolliculate the oocytes by incubation in collagenase solution.

  • cRNA Injection: Inject each oocyte with 50 nL of cRNA encoding the human α7 nAChR subunit.

  • Incubation: Incubate the injected oocytes for 3-5 days at 18°C in Barth's solution to allow for receptor expression.

  • Electrophysiological Recording: Place a single oocyte in a recording chamber continuously perfused with Ringer's solution. [12]Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) and voltage-clamp the oocyte membrane at a holding potential of -60 mV. [12]5. Compound Application: Apply a control concentration of acetylcholine (ACh, 100 µM) for 2 seconds to establish a baseline response. Following a washout period, co-apply ACh with varying concentrations of the test compound (Cpd-X, PNU-120596, or NS-1738) to determine the potentiating effect.

  • Data Analysis: Measure the peak amplitude of the inward current and the rate of current decay (desensitization). Plot the potentiation effect as a function of compound concentration to determine the EC₅₀ and Emax values.

Novel Object Recognition (NOR) in Rats
  • Animal Acclimation: Allow male Sprague-Dawley rats (250-300g) to acclimate to the facility for at least one week prior to testing. Handle each rat for 5 minutes daily for 3 days before the experiment.

  • Habituation (Day 1): Place each rat individually into an open-field arena (40x40x40 cm) devoid of any objects and allow it to explore freely for 10 minutes. This reduces novelty-induced stress on the testing days.

  • Training/Acquisition (Day 2):

    • Administer the test compound (Cpd-X), Donepezil, or vehicle via intraperitoneal (i.p.) injection 60 minutes before the training trial.

    • Administer scopolamine (1.0 mg/kg, i.p.) or saline 30 minutes before the training trial.

    • Place the rat into the arena, which now contains two identical objects (e.g., two small glass bottles), and allow it to explore for 5 minutes. The time spent exploring each object is recorded.

  • Testing (Day 3):

    • 24 hours after the training trial, place the rat back into the same arena. The arena now contains one of the familiar objects from the training day and one novel object of similar size but different shape and texture.

    • Allow the rat to explore for 5 minutes. Video-record the session.

  • Data Analysis: Manually score the time the rat spends actively exploring each object (sniffing or touching with nose/paws). Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI of 0 indicates no preference, while a positive DI indicates a memory of the familiar object.

References

  • Malysz, J., et al. (2009). Evaluation of alpha7 nicotinic acetylcholine receptor agonists and positive allosteric modulators using the parallel oocyte electrophysiology test station. PubMed, 15(4), 269-80. Available from: [Link]

  • Sharma, R., & Kumar, S. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. Available from: [Link]

  • Yang, Y., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica, 38(7), 933-941. Available from: [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Available from: [Link]

  • Homberg, J. R., et al. (2015). Rodent models in neuroscience research: is it a rat race?. Disease Models & Mechanisms, 8(9), 1145-1152. Available from: [Link]

  • Tawfik, M. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 12(31), 20084-20101. Available from: [Link]

  • Sushma, G., et al. (2021). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 13(1), 1-10. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. Available from: [Link]

  • Brown, E. (2026). 4 Anti-Dementia Drugs: Slow Memory Loss and Improve Cognition. Liv Hospital. Available from: [Link]

  • Charles River Laboratories. (n.d.). Cognition, Learning, and Memory Tests in Rodents. Charles River. Available from: [Link]

  • Forbes Health. (2026). What drugs can help improve or slow down memory loss?. Forbes. Available from: [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (120), e55018. Available from: [Link]

  • Inotiv. (n.d.). Cognition Models in Rats and Mice. Inotiv. Available from: [Link]

  • Being Patient. (2017). New Study Ranks Drugs Most Effective for Delaying Alzheimer's Symptoms. Being Patient. Available from: [Link]

  • Hurst, R. S., et al. (2005). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience, 25(17), 4396-4405. Available from: [Link]

  • Celgene Corporation. (2023). Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. WIPO Patent Application WO/2023/049058. Available from: [Link]

  • Hsieh, C. J., et al. (2019). Medications Used for Cognitive Enhancement in Patients With Schizophrenia, Bipolar Disorder, Alzheimer's Disease, and Parkinson's Disease. Frontiers in Psychiatry, 10, 703. Available from: [Link]

  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition. Creative Biolabs. Available from: [Link]

  • Papke, R. L., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2631. Available from: [Link]

  • Yang, Y., et al. (2017). The current agonists and positive allosteric modulators of α 7 nAChR for CNS indications in clinical trials. ResearchGate. Available from: [Link]

  • Alzheimer's Association. (n.d.). Medications for Memory, Cognition & Dementia-Related Behaviors. alz.org. Available from: [Link]

  • D'hoedt, D., et al. (2008). Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. British Journal of Pharmacology, 154(7), 1515-1524. Available from: [Link]

  • Williams, D. K., et al. (2011). Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596. Frontiers in Pharmacology, 2, 75. Available from: [Link]

  • Quadri, M., et al. (2019). Macroscopic and Microscopic Activation of a7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist. Molecular Pharmacology, 95(5), 565-576. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a corne...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol, a substituted pyridazine derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is grounded in established principles of chemical safety and data from structurally analogous compounds, such as aminopyridines and other heterocyclic amines.

The causality behind these procedures is clear: improper disposal of specialized organic compounds can lead to personnel exposure, environmental contamination, and unforeseen chemical reactions in the waste stream. By treating this compound as hazardous waste, we operate under a precautionary principle that ensures the highest level of safety.

Hazard Assessment and Waste Characterization

Before any disposal process begins, a thorough understanding of the potential hazards is essential. Based on data from related aminopyridine and cyclohexylamine structures, we must assume 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol possesses significant health and environmental risks.

Table 1: Inferred Hazard Profile of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol

Hazard CategoryInferred RiskRationale & Recommended Precautions
Acute Toxicity (Oral, Dermal) Assumed to be High (Toxic/Fatal) Structurally similar compounds like 4-aminopyridine are fatal if swallowed and toxic in contact with skin.[1] Handle with extreme care, avoiding all direct contact.
Skin Corrosion/Irritation Assumed to be Corrosive/Irritant Many amino-containing heterocyclic compounds can cause skin irritation or severe burns.[2] Always wear chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Assumed to be High Direct contact is likely to cause serious, potentially irreversible, eye damage.[2] ANSI-approved safety goggles or a face shield are mandatory.[1]
Respiratory Irritation Assumed to be an Irritant If the compound is a powder, dust inhalation may cause respiratory irritation.[1] Handle only in a chemical fume hood or well-ventilated area.[1][3]
Environmental Hazard Assumed to be Toxic to Aquatic Life Pyridine and its derivatives are often harmful to aquatic ecosystems, with potentially long-lasting effects. Do not dispose of this chemical down the drain. [1][4]

Based on this profile, any waste containing 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol must be classified as Hazardous Chemical Waste . This includes the pure compound, reaction mixtures, contaminated solvents, and any materials used for cleanup (e.g., pipette tips, weighing paper, spill absorbents).

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for safely managing and disposing of waste generated from work with 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol.

G Disposal Workflow for 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol start Waste Generation (Pure compound, solutions, contaminated labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Stream (Is waste solid, liquid, or sharp?) ppe->segregate solid_waste Contaminated Solids (Gloves, paper, pipette tips) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures, first rinse of empty containers) segregate->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, scalpels) segregate->sharps_waste Sharp containerize_solid Step 3: Place in Labeled Hazardous Waste Bag/Container solid_waste->containerize_solid containerize_liquid Step 3: Collect in Compatible, Leak-Proof Liquid Waste Container liquid_waste->containerize_liquid containerize_sharps Step 3: Place in Puncture-Proof Sharps Container sharps_waste->containerize_sharps label Step 4: Ensure Proper Labeling 'Hazardous Waste' '6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol' List all components and hazards containerize_solid->label containerize_liquid->label containerize_sharps->label store Step 5: Store in Designated Satellite Accumulation Area (SAA) (Segregated from incompatibles) label->store request Step 6: Request Pickup (Submit form to EHS/Waste Management) store->request end Final Disposal by Licensed Facility (Typically via Incineration) request->end

Caption: Decision workflow for proper segregation and disposal of chemical waste.

Step-by-Step Disposal Protocol

This protocol is a self-validating system designed to ensure safety and compliance at every stage.

Step 1: Immediate Safety Preparations

Before handling the waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE).[1]

  • Gloves: Chemical-resistant nitrile or neoprene gloves are required.

  • Eye Protection: ANSI-approved chemical splash goggles are mandatory. A face shield should be used if there is a significant splash risk.

  • Body Protection: Wear a full-length laboratory coat, long pants, and closed-toe shoes.

Step 2: Waste Segregation and Containment

Never mix potentially incompatible waste streams.[5] 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol waste should be collected separately.

  • Solid Waste: Collect all contaminated solid materials, such as weighing paper, gloves, and paper towels, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[6]

  • Liquid Waste: Collect all solutions, reaction mixtures, and the initial solvent rinses from empty glassware in a chemically compatible, shatter-resistant container (e.g., polyethylene or glass) with a secure, screw-top cap.[4][5] The original chemical container is often the best choice for its own waste.[4]

    • Causality: Using a compatible container prevents degradation of the container and potential leaks. A secure cap prevents the release of vapors.

  • Empty Containers: A container that held 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol is not truly empty until decontaminated. The first one to three rinses with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses is the safest practice. After thorough rinsing and air-drying, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste.[5][7]

Step 3: Labeling

Proper labeling is a critical safety and regulatory requirement. All fields on the hazardous waste tag must be filled out as waste is added.[6][8]

  • The container must be clearly marked with the words "Hazardous Waste" .[1][8]

  • List the full chemical name: "6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol" . Do not use abbreviations or chemical formulas.[8]

  • If it is a mixed waste stream, list all chemical constituents and their approximate percentages.[8]

  • Clearly indicate the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").

Step 4: Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][7]

  • The SAA must be away from drains and sources of ignition.[9]

  • Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents or strong acids.[1][10]

  • Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain any potential leaks.[5]

Step 5: Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.

  • Once the waste container is full (no more than 90% capacity) or has been stored for the maximum allowable time (e.g., 90 days or 12 months, depending on your generator status and local regulations), submit a chemical waste pickup request to your EHS office.[1][8]

  • Do not attempt to transport or dispose of the waste yourself. [1] Disposal must be handled by a licensed hazardous waste contractor who will likely use high-temperature incineration, a common and effective method for destroying organic chemical waste.[11][12]

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is vital.

  • Small Spills (<100 mL and contained):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[13]

    • Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[2][14]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Large Spills (>100 mL or uncontained):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory door to contain vapors.

    • Contact your institution's EHS emergency response team immediately.[1]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to this comprehensive guide, you ensure that the disposal of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol is conducted safely, responsibly, and in full compliance with environmental regulations, thereby protecting yourself, your colleagues, and the wider community.

References

  • Laboratory Hazardous Waste Management . National Cheng Kung University. [Link]

  • CLASSIFICATION OF WASTES AND THEIR DISPOSAL . Middle East Technical University. [Link]

  • Chemical Waste from Laboratories (Class 1-17) . National Yang Ming Chiao Tung University. [Link]

  • Hazardous Waste Disposal Procedures . University of Chicago - Environmental Health and Safety. [Link]

  • WASTE DISPOSAL . The University of Edinburgh. [Link]

  • Guidelines for Chemical Waste Disposal . University of the Philippines Diliman - Natural Sciences Research Institute. [Link]

  • 9 Classes of Hazardous Waste You Should Know . ACTenviro. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College - Environmental Health and Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • safety data sheet sds/msds 2-amino pyridine . Biochem Chemopharma. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University. [Link]

  • 6-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(6-Ethylpyridin-2-Yl)amino]pyridazine-3-Carboxamide . PubChem. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Material Safety Data Sheet - 3-Amino-6-chloropyridazine . PI CHEMICALS LTD. [Link]

  • Material Safety Data Sheet - (+/-)-Trans-1,2-Diaminocyclohexane . PI CHEMICALS LTD. [Link]

  • Safety Data Sheet . SeraCare Life Sciences. [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]

  • Removal of Pyridine Derivatives from Aqueous Solution by Activated Carbons Developed from Agricultural Waste Materials . ResearchGate. [Link]

Sources

Handling

Personal protective equipment for handling 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol

Handling novel, biologically active pharmaceutical intermediates like 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol requires a rigorous, scientifically grounded approach to laboratory safety. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling novel, biologically active pharmaceutical intermediates like 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol requires a rigorous, scientifically grounded approach to laboratory safety. As a Senior Application Scientist, I design safety protocols not as bureaucratic hurdles, but as self-validating operational systems.

This compound features a polar pyridazin-3-ol core coupled with a highly lipophilic cyclohexyl(ethyl)amino substituent. This amphiphilic structural profile makes it a valuable asset in drug development but significantly enhances its ability to penetrate biological membranes, increasing the risk of systemic absorption via dermal or mucosal contact.

This guide provides field-proven, step-by-step methodologies for the safe handling, operational logistics, and disposal of this compound, ensuring compliance with authoritative safety standards.

Hazard Profile and Causality

Before donning Personal Protective Equipment (PPE), it is critical to understand why the protection is necessary. A protocol is only effective when the operator understands the mechanistic causality behind the hazard.

  • Dermal Penetration Hazard: The cyclohexyl group increases the partition coefficient (LogP) of the molecule. This lipophilicity facilitates rapid absorption through the stratum corneum (the outermost layer of the skin).

  • Ocular and Mucosal Reactivity: The nitrogen-rich pyridazine ring acts as a hydrogen bond acceptor and donor. Upon contact with the aqueous environment of the eyes or respiratory tract, it can cause severe, localized irritation and potential corneal damage[1].

  • Aerosolization Risk: As a fine crystalline powder, electrostatic forces generated during the transfer and weighing processes can cause the compound to aerosolize, presenting an acute inhalation hazard[2].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific physicochemical risks, the following PPE matrix must be strictly adhered to. This aligns with the [3], which requires employers to implement specific control measures for hazardous chemicals.

PPE CategorySpecificationMechanistic JustificationReplacement Interval
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)The lipophilic cyclohexyl moiety easily bypasses standard latex. Nitrile provides superior chemical resistance against non-polar penetration.Every 2 hours, or immediately upon known contamination.
Eye Protection ANSI Z87.1 Chemical Splash GogglesThe pyridazin-3-ol core causes severe ocular irritation. Safety glasses are insufficient; a full mucosal seal is required.N/A (Reusable after appropriate decontamination).
Body Protection Flame-resistant, fluid-resistant lab coatProtects against accidental spills of organic solvents (e.g., DMSO, Methanol) commonly used to solubilize pyridazine derivatives.Wash weekly or immediately post-spill.
Respiratory N95 or P100 Half-Mask RespiratorPrevents inhalation of aerosolized fine powders if handling occurs outside of a certified fume hood.Per institutional respiratory protection program.

Operational Workflow & Engineering Controls

The safest PPE is the equipment that serves as a secondary line of defense. Engineering controls must always be the primary barrier. By weighing the compound within a static-dissipative enclosure inside a certified fume hood, we negate the risk of aerosolization, thereby creating a self-validating system that supports our respiratory protection strategy.

HandlingWorkflow Start Pre-Operation Risk Assessment PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (0.5 m/s) PPE->Hood Weighing Weighing & Solubilization (Closed System) Hood->Weighing Decon Decontamination of Surfaces Weighing->Decon Waste RCRA-Compliant Waste Disposal Decon->Waste

Figure 1: Step-by-step operational workflow for safely handling active pyridazine derivatives.

Step-by-Step Handling Methodology

Step 1: Environmental Preparation

  • Verify that the chemical fume hood is certified and operating at a face velocity of 80–100 feet per minute (fpm)[4].

  • Line the working surface with static-dissipative, chemical-resistant bench paper to contain micro-spills and reduce electrostatic fly-away of the powder.

Step 2: PPE Donning (The "Clean-to-Dirty" Protocol)

  • Inspect all PPE for micro-tears or degradation.

  • Don the lab coat, ensuring the cuffs are pulled down to the wrists.

  • Don the first pair of nitrile gloves (inner layer).

  • Don the chemical splash goggles.

  • Don the second pair of nitrile gloves (outer layer), pulling the cuffs over the lab coat sleeves to eliminate any exposed skin.

Step 3: Weighing and Solubilization

  • Transfer the sealed vial of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol into the fume hood.

  • Use an anti-static weighing boat and a grounded micro-spatula to prevent powder aerosolization.

  • If solubilizing the compound, add the solvent (e.g., DMSO) directly to the weighing boat or a pre-weighed vial inside the hood. Never transport dry, unsealed powder across the laboratory.

Step 4: Decontamination and Doffing

  • Wipe down the exterior of the chemical vial and all reusable tools with a compatible solvent (e.g., 70% isopropanol) before removing them from the hood.

  • Remove the outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Doff goggles and lab coat, followed by the inner gloves. Wash hands immediately with soap and water[5].

Spill Response and Decontamination Plan

In the event of a localized spill inside the fume hood, immediate and methodical action prevents widespread contamination:

  • Isolate: Keep the fume hood sash down to maintain negative pressure and prevent the powder from entering the general lab atmosphere.

  • Neutralize/Absorb: Cover the powder spill with damp absorbent pads (using water or a mild surfactant) to prevent aerosolization. Never dry-sweep a biologically active powder.

  • Collect: Use a disposable plastic scoop to transfer the absorbed material into a hazardous waste bag.

  • Clean: Wash the area with a 10% bleach solution or appropriate solvent, followed by a secondary wash with standard soap and water.

Waste Disposal and Logistics Plan

Improper disposal of biologically active heterocycles can lead to severe environmental contamination and regulatory penalties. Disposal must strictly follow the guidelines for academic and commercial laboratories[6][7].

Waste CategoryContentsAccumulation LimitStorage Protocol
Solid Hazardous Contaminated gloves, weighing boats, bench paper, empty vials.55 GallonsStore in a durable, leak-proof container lined with a hazardous waste bag.
Liquid Hazardous Solvent rinses (e.g., DMSO, Methanol) containing the dissolved compound.55 GallonsStore in a compatible, labeled liquid carboy. Segregate from halogenated waste unless halogenated solvents were used.
Acutely Toxic (P-Listed) Spilled pure compound (if classified locally as highly toxic).1 QuartMust be removed by Environmental Health and Safety (EHS) within 3 calendar days of reaching the limit[8].

Satellite Accumulation Area (SAA) Logistics:

  • Store waste in a designated SAA at or near the exact point of generation[8].

  • Containers must remain securely closed at all times except when actively adding waste.

  • Waste containers may be stored in an SAA for a maximum of 12 months, provided volume limits are not exceeded[8].

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor.[Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." U.S. EPA.[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center.[Link]

  • Ministry of Manpower Singapore (TAL). "Laboratory Safety and Risk Control Measures." Workplace Safety and Health Council.[Link]

  • University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines." UPenn Environmental Health and Radiation Safety.[Link]

  • Oregon OSHA. "Preventing Exposure to Hazardous Chemicals in Laboratories." Oregon.gov. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol
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6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol
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